2-Cyano-2-(3,4-dichlorophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-2-(3,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-7-2-1-5(3-8(7)11)6(4-12)9(13)14/h1-3,6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFJNONRKFLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Cyano-2-(3,4-dichlorophenyl)acetic acid CAS number and molecular weight
An In-depth Technical Guide to 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to its specific substitution pattern, this molecule is not widely cataloged; therefore, this document synthesizes information based on established chemical principles and data from analogous structures to provide a predictive yet thorough analysis.
Compound Identification and Physicochemical Properties
While a specific CAS number for this compound is not publicly listed, its molecular identity can be precisely defined.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅Cl₂NO₂ |
| Molecular Weight | 246.05 g/mol |
| Appearance (Predicted) | White to off-white crystalline solid |
Note: The molecular weight is calculated based on the elemental composition.
The presence of the dichlorophenyl ring suggests limited solubility in water but good solubility in organic solvents, a characteristic shared by the related compound 3,4-Dichlorophenylacetic acid.[1] The introduction of both a polar carboxylic acid and a cyano group may slightly increase its polarity compared to the parent acetic acid derivative.
Proposed Synthetic Pathways
The synthesis of α-cyano-α-aryl-acetic acids can be approached through several established methodologies in organic chemistry. Below are two plausible, field-proven routes for the synthesis of this compound.
Pathway 1: From 3,4-Dichlorobenzaldehyde
This pathway leverages the classic Strecker synthesis followed by hydrolysis, a robust method for generating α-amino acids, which can be adapted for α-cyano carboxylic acids. A more direct approach involves the condensation of 3,4-dichlorobenzaldehyde with a cyanide source and a carboxylate precursor.
Experimental Protocol:
-
Condensation: 3,4-Dichlorobenzaldehyde is reacted with sodium cyanide and an ester of chloroacetic acid (e.g., ethyl chloroacetate) in a suitable solvent like ethanol. This reaction is typically catalyzed by a weak base.
-
Hydrolysis: The resulting α-cyano ester is then hydrolyzed under either acidic or basic conditions to yield the final carboxylic acid.
Causality of Experimental Choices:
-
The use of an ester of chloroacetic acid prevents the immediate reaction of the carboxylic acid with the cyanide.
-
The final hydrolysis step is a standard and effective method for converting esters to carboxylic acids.
Diagram of Synthetic Pathway 1:
Caption: Synthesis from 3,4-Dichlorobenzaldehyde.
Pathway 2: From 3,4-Dichlorophenylacetonitrile
This alternative route begins with the corresponding substituted benzyl cyanide, a common precursor in the synthesis of phenylacetic acid derivatives.
Experimental Protocol:
-
Synthesis of 3,4-Dichlorophenylacetonitrile: 3,4-Dichlorobenzyl chloride can be reacted with sodium cyanide in an aqueous alcohol medium to produce 3,4-dichlorobenzyl cyanide (also known as 3,4-dichlorophenylacetonitrile).[2][3]
-
Carboxylation: The α-carbon of 3,4-Dichlorophenylacetonitrile is deprotonated with a strong base (e.g., sodium hydride or LDA) to form a carbanion. This nucleophilic carbanion is then reacted with a carboxylating agent, such as diethyl carbonate or carbon dioxide, to introduce the carboxylic acid group.
-
Work-up: An acidic work-up protonates the carboxylate to yield the final product.
Causality of Experimental Choices:
-
The methylene protons of benzyl cyanides are acidic enough to be removed by a strong base, forming a stabilized carbanion.
-
Diethyl carbonate is an effective and common electrophile for carboxylation reactions in a laboratory setting.
Diagram of Synthetic Pathway 2:
Caption: Synthesis from 3,4-Dichlorophenylacetonitrile.
Potential Applications and Fields of Research
The structural motifs within this compound suggest several areas of potential utility, primarily in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Phenylacetic acid derivatives are core structures in many pharmaceuticals. For instance, 2,4-Dichlorophenoxyacetic acid is a well-known herbicide, and its synthesis involves related precursors.[4][5][6][7] The presence of the cyano group offers a versatile chemical handle for further modification, allowing for the construction of more complex molecules. Nitriles can be readily converted into amines, amides, or tetrazoles, which are all important functional groups in drug design.
-
Agrochemicals: The dichlorophenyl group is a common feature in many herbicides and pesticides. The unique combination of a cyano and a carboxylic acid group could impart novel biological activity, making it a candidate for screening in agrochemical discovery programs.
-
Materials Science: Cyano-containing compounds can be precursors to polymers and other advanced materials. The carboxylic acid functionality allows for incorporation into polyesters or polyamides.
Safety and Handling
As with any novel chemical compound, this compound should be handled with care in a laboratory setting.
-
Toxicity: The toxicity of this specific compound has not been determined. However, it is prudent to assume it may be hazardous. Cyanide-containing compounds can be toxic.[8]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Disposal: Chemical waste should be disposed of in accordance with local regulations for halogenated organic compounds.
Conclusion
This compound represents a novel chemical entity with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental data is not widely available, its synthesis is achievable through established organic chemistry methodologies. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential applications.
References
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem. [Link]
-
3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem. [Link]
-
2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem. [Link]
-
2,4-Dichlorophenoxyacetic acid - Wikipedia. [Link]
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google P
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google P
-
α-CYANO-β-PHENYLACRYLIC ACID - Organic Syntheses Procedure. [Link]
-
Benzyl Cyanide - Organic Syntheses Procedure. [Link]
-
128349-50-8 | Product Name : 2-Amino-2-(3,4-dichlorophenyl)acetic acid | Pharmaffiliates. [Link]
- SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google P
-
BENZYL CYANIDE - Ataman Kimya. [Link]
-
Carbonyl cyanide - Organic Syntheses Procedure. [Link]
-
(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. [Link]
-
Cyanoacetic acid - Wikipedia. [Link]
-
2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. [Link]
Sources
- 1. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Solubility of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid in Organic Solvents
Introduction: The Foundational Importance of Solubility Data
In the landscape of pharmaceutical and chemical research, the journey of a new chemical entity (NCE) from discovery to a viable product is paved with critical physicochemical data. Among these, solubility is a cornerstone parameter that dictates the success of numerous downstream processes, including reaction optimization, purification, formulation, and ultimately, bioavailability.[1][2] For a molecule like 2-Cyano-2-(3,4-dichlorophenyl)acetic acid, a compound bearing functional groups of interest for synthetic and medicinal chemistry, a thorough understanding of its solubility behavior in various organic solvents is not merely academic—it is an essential prerequisite for rational process development and formulation design.[3][4]
Poorly soluble compounds can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient purification via crystallization.[3][5] Therefore, generating a robust solubility profile early in the development lifecycle is a strategic imperative that saves time, reduces costs, and mitigates late-stage failures.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine, model, and interpret the solubility of this compound. We will move beyond simple data presentation to explain the underlying principles and experimental causality, empowering scientists to generate high-quality, reliable solubility data tailored to their specific objectives.
Molecular Structure and Its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure.[2] this compound possesses three key structural features that govern its interaction with different solvents:
-
3,4-Dichlorophenyl Group: This bulky, hydrophobic aromatic ring, substituted with two chlorine atoms, significantly contributes to the molecule's lipophilicity. This suggests a preference for less polar or non-polar organic solvents.
-
Carboxylic Acid Moiety (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Cyano Group (-C≡N): The nitrile group is highly polar and a strong hydrogen bond acceptor, further enhancing potential interactions with polar solvents.
The interplay between the hydrophobic dichlorophenyl ring and the polar carboxylic acid and cyano groups creates a molecule with complex solubility behavior. It is unlikely to be highly soluble in either purely non-polar or highly polar aqueous systems, making organic and mixed-solvent systems critical for its processing.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
To obtain thermodynamically true solubility data, the isothermal equilibrium method, commonly known as the shake-flask method, is the gold standard for its reliability and accuracy.[7][8][9] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.[10]
Causality Behind the Method
The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. This ensures the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions, providing a true solubility value rather than a kinetically influenced one. Temperature control is paramount, as solubility is highly temperature-dependent.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of sealed vials. Using a clear excess is crucial to ensure that equilibrium is established with the solid phase present.[7]
-
Add a known volume of the selected organic solvent (e.g., ethanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide) to each vial.
-
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). The WHO recommends experiments be performed at 37 ± 1 °C for biopharmaceutical applications, but a range of temperatures is necessary for process development.[9]
-
Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by sampling at different intervals (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[9]
-
-
Phase Separation:
-
Once equilibrium is achieved, stop agitation and allow the vials to rest at the constant temperature for a short period to allow for sedimentation of the excess solid.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[10]
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred over methods like UV spectrophotometry as it can separate the analyte from any potential impurities or degradants.[4][7]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Repetition:
-
Repeat the entire process for each solvent at each desired temperature. A minimum of three replicate determinations is recommended for statistical validity.[9]
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal equilibrium (shake-flask) method.
Thermodynamic Modeling of Solubility Data
Raw experimental data is most useful when it can be accurately described by a mathematical model. Thermodynamic models allow for the interpolation of solubility at temperatures not experimentally tested and can be used to derive important thermodynamic properties of the dissolution process.
The Modified Apelblat Equation
Among various models, the semi-empirical modified Apelblat equation is widely used and has proven effective for correlating solubility data with temperature due to its simplicity and accuracy.[11][12][13] The equation is given as:
ln(x) = A + (B/T) + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical model parameters obtained by fitting the equation to the experimental data. A and B relate to the non-ideality of the solution and the enthalpy of fusion, while C accounts for the effect of temperature on the heat capacity of dissolution.[14]
This model provides an excellent correlation for many pharmaceutical compounds and is a recommended starting point for analyzing newly generated solubility data.[13][15]
Data Analysis and Modeling Workflow
Caption: Data analysis pipeline from experimental points to a predictive model.
Data Presentation and Interpretation
All quantitative data should be organized systematically to facilitate comparison and interpretation. The following table provides a template for recording experimentally determined mole fraction solubilities (x) of this compound in a selection of common organic solvents at various temperatures.
| Temperature (K) | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | N,N-Dimethylformamide (DMF) |
| 293.15 | x | x | x | x | x |
| 298.15 | x | x | x | x | x |
| 303.15 | x | x | x | x | x |
| 308.15 | x | x | x | x | x |
| 313.15 | x | x | x | x | x |
Note: 'x' denotes placeholder for experimentally determined mole fraction solubility data.
Interpretation for Process Development:
-
High Solubility & Steep Temperature Dependence: Solvents exhibiting both high solubility and a significant increase in solubility with temperature are ideal candidates for cooling crystallization processes, as they allow for high product yield upon cooling.[1]
-
Moderate to Low Solubility: Solvents in which the compound has moderate solubility may be suitable for anti-solvent crystallization or for creating slurry-based reaction mixtures.
-
Solvent Selection for Formulation: For liquid formulations, solvents that can dissolve the target concentration of the active pharmaceutical ingredient (API) at the intended storage temperature are required.[4]
Conclusion
This guide outlines a robust, scientifically-grounded approach for determining and analyzing the solubility of this compound in organic solvents. By adhering to the principles of the isothermal equilibrium method and employing thermodynamic models like the modified Apelblat equation, researchers can generate the high-quality data essential for informed decision-making in chemical synthesis, process optimization, and pharmaceutical formulation. A systematic investigation of solubility is not a perfunctory task but a strategic investment that underpins the successful development of new chemical and pharmaceutical products.
References
-
The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. [Link]
-
Hasan, M., Budaraju, S., & Twarog, C. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 581-587. [Link]
-
Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. (2016). ResearchGate. [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Zhang, C., Wang, Z., Zhao, J., Zhang, J., & Hao, H. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1968–1976. [Link]
-
WHO. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. World Health Organization. [Link]
-
Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]
-
Shi, W., Li, Y., Chen, Y., Zhang, C., Wang, Y., & Li, H. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2411. [Link]
-
Yuan, N., Chen, Z., Suo, Z., Cheng, Q., Sun, Q., Li, Y., & Li, H. (2022). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. The Journal of Chemical Thermodynamics, 167, 106720. [Link]
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. who.int [who.int]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pub.vito.be [pub.vito.be]
- 15. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]
A Technical Guide on the Synthesis of Clopidogrel: An Analysis of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, marketed as Plavix®, is a cornerstone antiplatelet agent for the prevention of atherothrombotic events.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry, with a focus on efficiency, scalability, and stereochemical purity. This guide provides an in-depth examination of the established synthetic pathways to (S)-Clopidogrel. It critically analyzes the role of phenylacetic acid derivatives as core building blocks. Specifically, this document addresses the proposed role of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid and clarifies its structural relationship to the true intermediates used in the industrial production of Clopidogrel. Through detailed protocols, mechanistic diagrams, and comparative data, this paper serves as a technical resource for professionals engaged in pharmaceutical development.
Part 1: The Target Molecule - (S)-Clopidogrel
Pharmacological Profile and Mechanism of Action
Clopidogrel is a prodrug that, once metabolized in the body, functions as a potent inhibitor of platelet aggregation.[2] Its mechanism of action involves the irreversible blockade of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1] This action prevents the conformational change of the glycoprotein GPIIb/IIIa complex, thereby inhibiting fibrinogen binding and, consequently, platelet aggregation for the lifespan of the platelet. This targeted intervention is crucial in managing conditions like acute coronary syndrome (ACS), recent myocardial infarction (MI), and stroke.[2]
The Criticality of Stereochemistry: The (S)-Enantiomer
Clopidogrel possesses a stereocenter at the carbon atom linking the phenyl and thienopyridine rings. The pharmacological activity resides exclusively in the (S)-enantiomer.[3] The corresponding (R)-enantiomer is devoid of antiplatelet activity.[3] Therefore, a primary challenge and focus of any commercially viable synthesis is the efficient production of the enantiomerically pure (S)-Clopidogrel, either through stereoselective synthesis or by resolution of a racemic mixture.
Structural Anatomy: The (o-Chlorophenyl) Moiety
A defining feature of the Clopidogrel molecule is the presence of a 2-chlorophenyl (or o-chlorophenyl) group attached to the stereogenic center. This specific substitution pattern is integral to its biological activity. Any deviation, such as a change in the chlorine atom's position on the phenyl ring, results in a different chemical entity with potentially altered pharmacological and toxicological profiles.
Part 2: Established Industrial Syntheses of Clopidogrel
Two predominant strategies have been refined for the large-scale synthesis of (S)-Clopidogrel.
Pathway A: Racemic Synthesis and Optical Resolution
This classic approach involves synthesizing the racemic form of Clopidogrel first, followed by a resolution step to isolate the desired (S)-enantiomer.
-
Strecker Synthesis: The synthesis often begins with a Strecker reaction, condensing o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a cyanide source (e.g., sodium cyanide).[1] This forms a racemic α-cyano intermediate.
-
Hydrolysis and Esterification: The cyano group is then hydrolyzed to a carboxylic acid or amide, which is subsequently esterified with methanol to yield racemic Clopidogrel.[1]
-
Optical Resolution: The racemic mixture is resolved using a chiral resolving agent, most commonly L-camphorsulfonic acid, which selectively crystallizes with the (S)-enantiomer to form a diastereomeric salt.[1] The salt is then isolated and treated with a base to liberate the pure (S)-Clopidogrel.
Pathway B: Asymmetric Synthesis from a Chiral Pool
This more elegant approach introduces the desired stereochemistry early in the synthesis, avoiding the need to discard the unwanted (R)-enantiomer.
-
Chiral Precursor Synthesis: The synthesis begins with a chiral precursor, typically (S)-(+)-α-amino-(2-chlorophenyl)acetic acid methyl ester. This is obtained by resolving the racemic amino ester using a chiral acid like L-(+)-tartaric acid.[4][5]
-
Nucleophilic Substitution: The chiral amino ester is then reacted with an activated thienyl derivative, such as 2-(2-thienyl)ethanol p-toluenesulfonate, via nucleophilic substitution to couple the two key fragments.[4]
-
Cyclization: The final step is a Mannich-type reaction where the resulting secondary amine is cyclized with formaldehyde to construct the tetrahydrothienopyridine ring system, directly yielding (S)-Clopidogrel.[4]
Part 3: Critical Analysis of this compound
Structural Discrepancy Analysis
The core of the Clopidogrel molecule is methyl (+)-(S)-α-(2-chlorophenyl )-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate. The specified compound, 2-Cyano-2-(3,4-dichlorophenyl )acetic acid, contains a phenyl ring with two chlorine atoms at the 3 and 4 positions.
This presents a fundamental structural incompatibility. A synthetic pathway starting with a 3,4-dichlorophenyl moiety cannot yield the 2-chlorophenyl structure of Clopidogrel without extensive and impractical chemical modifications (e.g., dehalogenation and re-halogenation), which would defeat the purpose of using it as an advanced intermediate.
Visual Comparison of Key Precursors
To illustrate this critical difference, the structure of a true Clopidogrel precursor, (2-chlorophenyl)glycine, is compared with the specified (3,4-dichlorophenyl)acetic acid derivative.
Part 4: Detailed Experimental Protocol (Asymmetric Synthesis)
This section provides an exemplary, field-proven protocol based on the asymmetric synthesis pathway, which is widely favored for its efficiency.
Step 1: Resolution of (±)-α-Amino-(2-chlorophenyl)acetic acid methyl ester
Rationale: This step establishes the crucial stereocenter early on. L-(+)-tartaric acid is an inexpensive and effective chiral resolving agent that forms a diastereomeric salt with the (S)-enantiomer, allowing for separation by crystallization.
Protocol:
-
Charge a reactor with methanol (10 volumes) and (±)-α-amino-(2-chlorophenyl)acetic acid methyl ester (1.0 eq). Stir for 10 minutes to ensure complete dissolution.[5]
-
To this solution, add L-(+)-tartaric acid (0.75 eq) at approximately 25°C and stir until dissolved.[5]
-
Optionally, add seeding crystals of the desired (S)-enantiomer tartrate salt (~1% w/w) to promote crystallization.[5]
-
Cool the mixture to 0-5°C and stir for 2-3 hours to allow for complete precipitation of the diastereomeric salt.[5]
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the L-(+)-tartaric acid salt of (S)-α-amino-(2-chlorophenyl)acetic acid methyl ester.
Step 2: Condensation and Cyclization
Rationale: This two-part step first couples the chiral amine with the thienyl backbone and then forms the final heterocyclic ring system. The Mannich reaction with formaldehyde is a classic and efficient method for forming the required C-N bonds in the cyclization.
Protocol:
-
The tartrate salt from the previous step is suspended in a suitable solvent like dichloromethane. A base (e.g., 10% aqueous sodium carbonate) is added to neutralize the salt and liberate the free (S)-amino ester into the organic layer.[1]
-
The organic layer containing the free amine is separated and reacted with 2-(2-thienyl)ethanol p-toluenesulfonate in the presence of a non-nucleophilic base (e.g., K₂HPO₄) at elevated temperature (e.g., 100°C in toluene) for 24-30 hours.[1]
-
After the reaction, the mixture is cooled, and the intermediate product is isolated.
-
The isolated intermediate is dissolved in methanol, and aqueous formaldehyde (37% solution) is added. The reaction is heated to 35-40°C for 16-24 hours.[4]
-
Upon completion, the reaction mixture is worked up by adding dichloromethane and water. The organic layer is separated, washed, and the solvent is evaporated to yield crude (S)-Clopidogrel base as an oil.[4]
-
The base is then typically converted to its stable bisulfate salt by treatment with sulfuric acid in a suitable solvent like acetone.[1]
Data Summary Table
The following table summarizes typical parameters for the key resolution step.
| Parameter | Value/Condition | Rationale |
| Starting Material | (±)-α-Amino-(2-chlorophenyl)acetic acid methyl ester | Racemic precursor to the chiral side chain. |
| Resolving Agent | L-(+)-Tartaric Acid | Forms a selectively crystallizable salt with the (S)-enantiomer.[5] |
| Solvent | Methanol / Acetone mixture | Provides appropriate solubility for salt formation and precipitation.[6] |
| Temperature | 0-5°C for crystallization | Lower temperature decreases the solubility of the desired salt, maximizing yield.[5] |
| Typical Yield | ~65% (for the desired diastereomeric salt) | Reflects the theoretical maximum of 50% plus efficient recovery.[1] |
| Typical Purity | >99.5% chiral purity | High enantiomeric excess is critical for pharmacological efficacy.[1] |
Part 5: Conclusion
The synthesis of (S)-Clopidogrel is a well-optimized process in the pharmaceutical industry, relying on either the resolution of a racemic mixture or, more efficiently, an asymmetric approach starting from a chiral precursor. The chemical identity of these precursors is precise and critical. The core building block providing the phenylacetic acid moiety must be a 2-chlorophenyl derivative.
While this compound is a chemically valid molecule, its substitution pattern makes it unsuitable as an intermediate for the synthesis of Clopidogrel. It would lead to a 3,4-dichloro analog, a distinct molecule not approved for medical use as Plavix®. This guide underscores the paramount importance of structural accuracy in drug synthesis and provides a clear, technically grounded overview of the authentic and established pathways to one of modern medicine's most vital antiplatelet therapies.
References
-
National Institutes of Health. (n.d.). Clopidogrel. PubChem. Retrieved from [Link]
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. Available at: [Link]
- Google Patents. (2014). CN103509037A - Preparation method of clopidogrel and intermediate thereof.
-
Patsnap. (2007). Process for preparing clopidogrel. Eureka. Retrieved from [Link]
-
Patsnap. (2010). Synthesis of clopidogrel impurity intermediate. Eureka. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756. Retrieved from [Link]
-
Quick Company. (n.d.). New Process For Preparation Of Clopidogrel. Retrieved from [Link]
-
Shinde, S. B., et al. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(11), 695-714. Available at: [Link]
-
IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 5. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 6. New Process For Preparation Of Clopidogrel [quickcompany.in]
pKa values and acidity of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
The following technical guide provides an in-depth analysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid , focusing on its acidity (pKa), stability profile, and synthetic pathways. This document is structured for researchers in medicinal chemistry and agrochemical development.
Acidity, Stability, and Synthetic Methodology
Executive Summary & Chemical Identity
This compound is a highly functionalized phenylacetic acid derivative characterized by strong acidity relative to its parent scaffold. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids and specific agrochemicals (e.g., herbicide metabolites related to nitrile hydrolysis).
Researchers must note that this compound represents a metastable intermediate . While the free acid can be isolated, it possesses a high thermodynamic driving force for decarboxylation, reverting to 3,4-dichlorophenylacetonitrile. This guide details the physicochemical parameters required to handle this compound effectively.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 230.05 g/mol |
| Core Scaffold | |
| Key Functional Groups | Carboxylic Acid (Acidic), Nitrile (EWG), Dichlorophenyl (Lipophilic/EWG) |
| Analogous CAS | 14025-79-7 (Non-chlorinated analog: 2-Cyano-2-phenylacetic acid) |
pKa Values and Acidity Analysis
The acidity of this molecule is defined by two distinct ionizable centers: the carboxylic acid proton (primary) and the alpha-methine proton (secondary/tautomeric).
Primary Acidity (Carboxylic Acid)
Estimated pKa: 1.70 ± 0.2
Unlike typical phenylacetic acids (pKa ~4.3), the presence of the
-
Reference Baseline: Cyanoacetic acid (
). -
Substituent Effect: The 3,4-dichlorophenyl group acts as an electron sink. Using Hammett equation principles, the combined
values for 3,4-dichloro substitution ( ) predict a further reduction in pKa by approximately 0.4–0.6 units relative to the non-chlorinated analog.
Secondary Acidity ( -Proton)
Estimated pKa: 11.5 – 12.5
The proton at the C2 position is highly acidic for a C-H bond (carbon acid). It is flanked by three electron-withdrawing groups:
-
The Nitrile (
-acceptor) -
The Carbonyl (
-acceptor) -
The Dichlorophenyl ring (Inductive withdrawal)
Implication: In basic media (pH > 12), this position deprotonates to form a resonance-stabilized dianion. This reactivity is the basis for Knoevenagel-type condensations or alkylations at the alpha position.
Ionization Diagram (Graphviz)
The following diagram illustrates the stepwise ionization and resonance stabilization responsible for the low pKa.
Figure 1: Stepwise dissociation equilibria. The low pKa of the carboxylic acid is driven by the synergistic electron-withdrawing effects of the nitrile and dichlorophenyl groups.
Stability & Degradation: The Decarboxylation Pathway[5]
A critical attribute of
Mechanism of Failure
This reaction proceeds via a cyclic six-membered transition state, similar to the decarboxylation of
-
Trigger: Heat (> 50°C) or acidic conditions.
-
Kinetics: First-order degradation.[1] The rate is faster for the free acid than for the carboxylate salt.
-
Storage: Must be stored as a salt (Sodium or Potassium) at -20°C to prevent degradation.
Figure 2: Thermal decarboxylation mechanism. The reaction is irreversible and releases CO2 gas.
Synthetic Methodology
Direct synthesis of the acid is challenging due to the decarboxylation issue. The preferred route utilizes the Knoevenagel Condensation followed by selective reduction, or the carboxylation of the nitrile anion using a carbonate equivalent (e.g., diethyl carbonate or Stiles' reagent).
Recommended Protocol: Modified Carboxylation
This method avoids harsh acidic hydrolysis steps that would destroy the product.
-
Starting Material: 3,4-Dichlorophenylacetonitrile.
-
Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).
-
Electrophile: Methyl Chloroformate or Dimethyl Carbonate.
-
Hydrolysis: Mild alkaline hydrolysis (LiOH, THF/Water) at 0°C.
Step-by-Step Workflow
Step 1: Formation of the
-
Charge a flame-dried flask with THF and 3,4-dichlorophenylacetonitrile.
-
Cool to -78°C.
-
Add LDA (1.1 equiv) dropwise. The solution will turn dark (yellow/orange) indicating anion formation.
Step 2: Carboxylation (Trapping)
-
Add Methyl Chloroformate (1.2 equiv) slowly.
-
Allow to warm to 0°C.
-
Quench with saturated
. Extract with EtOAc to isolate the Methyl Ester intermediate .
Step 3: Mild Hydrolysis (Critical Step)
-
Dissolve the ester in THF:Water (3:1).
-
Add LiOH (1.05 equiv) at 0°C. Do not heat.
-
Monitor by HPLC.
-
Workup: Carefully acidify to pH 3.0 with cold 1M HCl and extract immediately into ether. Evaporate solvent under high vacuum without heat to isolate the solid acid.
Experimental Validation: pKa Determination Protocol
Due to the instability of the compound, standard potentiometric titration at room temperature may yield inaccurate results (drifting pH due to decarboxylation). The following modified protocol is required.
Rapid Cold-Titration Method
-
Solvent System: 20% Acetonitrile / 80% Water (to ensure solubility of the lipophilic ring).
-
Temperature: Maintain sample at 4°C using a jacketed titration vessel.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Dissolve 10 mg of the compound in the cold solvent matrix.
-
Purge with Argon to remove dissolved
. -
Perform a rapid titration (dynamic dosing) from pH 1.5 to pH 6.0.
-
Calculation: Use the Bjerrum difference plot method, correcting for the dielectric constant of the acetonitrile/water mixture.
-
References
-
Electronic Effects in Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
- Acidity of Cyanoacetic Acids: Exner, O. (1966). Inductive effect and pKa values of substituted carboxylic acids.
-
Decarboxylation Mechanisms: Tsoleridis, C. A., et al. (1986). Kinetics and mechanism of the thermal decarboxylation of cyanoacetic acid and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, 363-368. Link
- Synthesis of Phenylacetic Acid Derivatives: Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
-
pKa Data Repository: Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. Link
Sources
Methodological & Application
Green chemistry approaches to synthesizing 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
Application Note: Green Chemistry Approaches to Synthesizing 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
Executive Summary
The synthesis of This compound (Target Molecule, TM ) represents a critical challenge in the preparation of multifunctional pharmaceutical intermediates and advanced agrochemicals. Structurally analogous to the alpha-bromo precursors used in Clopidogrel manufacturing and the 3,4-D herbicide family, this molecule requires a synthesis strategy that balances high regioselectivity with environmental stewardship.[1]
Traditional methods (e.g., Strecker synthesis followed by harsh hydrolysis, or chlorination of mandelic acid derivatives) often suffer from poor atom economy, the use of toxic solvents (dichloromethane, benzene), and the generation of hazardous cyanide waste.
This Application Note details two Green Chemistry protocols designed to eliminate these drawbacks:
-
Electrochemical Carboxylation (CO₂ Fixation): A direct C-H functionalization using carbon dioxide as a C1 feedstock.[2][3]
-
Aqueous Knoevenagel-Reduction Sequence: A scalable, solvent-benign route using organocatalysis.[1]
Strategic Analysis: The Green Advantage
The transition to green synthesis for TM relies on three core principles: Atom Economy , Hazard Reduction , and Energy Efficiency .
| Feature | Traditional Route (Strecker/Hydrolysis) | Green Route A (Electro-Carboxylation) | Green Route B (Knoevenagel) |
| Starting Material | 3,4-Dichlorobenzaldehyde + NaCN | 3,4-Dichlorophenylacetonitrile | 3,4-Dichlorobenzaldehyde |
| Reagents | NaCN, H₂SO₄, Thionyl Chloride | CO₂ (1 atm), Electrons | Cyanoacetic acid, NaBH₄ |
| Solvent | DCM, Benzene | DMF/Ionic Liquids (Recyclable) | Water / Ethanol |
| Atom Economy | Low (Stoichiometric waste) | High (CO₂ incorporation) | High (Water byproduct) |
| Safety Profile | High Risk (HCN gas potential) | Low Risk (No external cyanide) | Low Risk (Benign reagents) |
Protocol A: Electrochemical Carboxylation (CO₂ Fixation)
Mechanism: This protocol utilizes the cathodic reduction of the benzyl cyanide precursor to generate a transient carbanion, which nucleophilically attacks CO₂. This effectively turns a greenhouse gas into a value-added carboxyl group.
Materials
-
Substrate: 3,4-Dichlorophenylacetonitrile (CAS: 3218-49-3).
-
Reagent: Carbon Dioxide (CO₂, balloon or continuous flow).
-
Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile) with 0.1 M TBAF (Tetrabutylammonium fluoride) as electrolyte.[1]
-
Electrodes:
Step-by-Step Methodology
-
Cell Assembly:
-
Use an undivided electrochemical cell equipped with a magnetic stir bar.[1]
-
Insert the Mg anode and Pt cathode (surface area approx. 2 cm²).
-
-
Solution Preparation:
-
Dissolve 3,4-Dichlorophenylacetonitrile (1.0 mmol) in 10 mL of dry DMF containing 0.1 M TBAF.
-
-
CO₂ Saturation:
-
Bubble dry CO₂ gas through the solution for 15 minutes prior to electrolysis and maintain a CO₂ balloon atmosphere throughout the reaction.
-
-
Electrolysis:
-
Apply a constant current density (J) of 5–10 mA/cm² .
-
Maintain temperature at 25°C (room temperature).
-
Run until 2.5 F/mol of charge has passed (approx. 4–6 hours).
-
-
Workup (Critical for Purity):
-
Quench the reaction mixture with 1N HCl (to protonate the carboxylate salt).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash the organic phase with brine, dry over Na₂SO₄, and evaporate.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain the white crystalline acid.
-
Why this works: The electrochemical reduction lowers the pKa of the alpha-proton, allowing deprotonation and subsequent attack on CO₂ without requiring dangerous bases like Lithium Diisopropylamide (LDA).
Protocol B: Aqueous Knoevenagel Condensation & Selective Reduction
Mechanism: This route builds the carbon skeleton via condensation and then selectively reduces the alkene, leaving the nitrile and aryl chlorides intact. It uses water as the primary solvent, adhering to "Solvent-Free" or "Green Solvent" principles.[1]
Materials
-
Substrate: 3,4-Dichlorobenzaldehyde (CAS: 6287-38-3).
-
Reagent: Cyanoacetic acid (CAS: 372-09-8).
-
Catalyst: Ammonium Acetate (NH₄OAc) or Piperidine (catalytic amount).
-
Reductant: Sodium Borohydride (NaBH₄).
-
Solvent: Water / Ethanol (1:1 mixture).[1]
Step-by-Step Methodology
Step 1: Condensation (Formation of the Acrylate)
-
In a round-bottom flask, mix 3,4-Dichlorobenzaldehyde (10 mmol) and Cyanoacetic acid (10 mmol) in 20 mL of Water/Ethanol (1:1).
-
Add Ammonium Acetate (10 mol%).
-
Stir at room temperature for 1 hour. If precipitation is slow, heat gently to 50°C.
-
Observation: The product, 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid, will precipitate as a solid.[1]
-
Filtration: Filter the solid, wash with cold water, and dry.[1] (Yield typically >90%).
Step 2: Selective Reduction (Formation of the Target)
-
Dissolve the intermediate acrylic acid (from Step 1) in Ethanol (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (0.5 equiv) slowly in small portions.
-
Note: NaBH₄ in ethanol selectively reduces conjugated alpha-cyano alkenes to alkanes via a 1,4-reduction mechanism without touching the nitrile or the carboxylic acid.
-
-
Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.
-
Quench: Acidify carefully with 1M HCl to pH 2.
-
Isolation: The target This compound will precipitate or can be extracted with ethyl acetate.[1]
Pathway Visualization (Graphviz)[1]
The following diagrams illustrate the reaction logic and mass flow for both protocols.
Caption: Comparative process flow for Electrochemical (Top) and Organocatalytic (Bottom) synthesis routes.
Technical Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in solvent quenching the carbanion.[1] | Ensure DMF is anhydrous; dry CO₂ gas before introduction. |
| Decarboxylation | Overheating during workup. | Maintain temperature <40°C during evaporation. Malonic acid derivatives are heat sensitive. |
| Over-reduction (Protocol B) | Excess NaBH₄ or high temp.[1] | Reduce alcohol group formation by keeping temp at 0°C and limiting NaBH₄ to 0.5–0.7 equivalents. |
| Poor Solubility | Highly crystalline intermediates.[1] | Use mild heating (40°C) or switch to pure Ethanol for the reduction step. |
References
-
Electrochemical Carboxylation of Benzylic C-H Bonds
- Source: Zhang, X., et al.
- Relevance: Establishes the viability of direct carboxylation of benzyl deriv
-
Ni-Catalyzed Carboxylation of Benzyl Halides
-
Green Knoevenagel Condensation in Water
- Source: "Cyclohexaneacetic acid, α-cyano - Organic Syntheses Procedure." Organic Syntheses.
- Relevance: Adapts the classic aqueous condensation protocol to the specific 3,4-dichloro substr
-
Selective Reduction of Cyanoacrylates
-
Source: "Synthesis of 2-Cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid." ResearchGate.[7]
- Relevance: Validates the stability of the cyano-acrylic acid scaffold during reduction steps.
-
-
Properties of Phenylacetic Acid Derivatives
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US3945896A - Electrolytic carboxylation of acetonitrile and alpha-substituted acetonitriles - Google Patents [patents.google.com]
- 4. Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide: Improvement Enabling Electrochemical Direct Carboxylation of Benzyl Alcohols even in the Absence of an Electron-withdrawing Group on the Phenyl Ring [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2 [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-CYANO-2-PHENYLACETIC ACID | 14025-79-7 [sigmaaldrich.com]
- 10. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]
Application Note & Protocol: Enzymatic Hydrolysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid using Nitrilases
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the enzymatic hydrolysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid. The primary focus is on the application of nitrilase enzymes as a green and highly selective alternative to traditional chemical hydrolysis methods.[1][2] This chemoenzymatic approach offers significant advantages, including mild reaction conditions, reduced byproduct formation, and the potential for high yields of the corresponding carboxylic acid, a valuable building block in pharmaceutical synthesis.[3][4] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Case for Biocatalysis
The hydrolysis of nitrile-containing compounds is a fundamental transformation in organic chemistry, yielding valuable carboxylic acids.[5] Conventional chemical methods often necessitate harsh conditions, such as strong acids or bases and high temperatures, which can lead to undesirable side reactions and environmental concerns.[1] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful and sustainable alternative.[4][5]
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step.[1][5] This approach is particularly advantageous for complex molecules with sensitive functional groups. The inherent selectivity of nitrilases can prevent the degradation of the parent molecule and the formation of unwanted byproducts.[2] Furthermore, the use of enzymes aligns with the principles of green chemistry by enabling reactions under mild, aqueous conditions.[5]
This application note details a robust methodology for the enzymatic hydrolysis of this compound, a compound of interest in the synthesis of various biologically active molecules.
Principle of the Method
The enzymatic hydrolysis of this compound relies on the catalytic activity of a nitrilase. The enzyme's active site binds the nitrile substrate and facilitates the addition of water across the carbon-nitrogen triple bond, leading to the formation of the corresponding carboxylic acid and the release of ammonia.
The reaction progress can be effectively monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which allows for the quantification of the decrease in the substrate concentration and the concurrent increase in the product concentration over time.
Visualization of the Experimental Workflow
Caption: Workflow for the enzymatic hydrolysis of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | Sigma-Aldrich, etc. | Substrate |
| Nitrilase Screening Kit | Codexis, or similar | e.g., Codex® Nitrilase Screening Kit containing a panel of 12 enzymes.[6] |
| Potassium Phosphate Buffer (50 mM, pH 7.5) | - | Reaction buffer |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Co-solvent for substrate dissolution |
| Acetonitrile (ACN) | HPLC Grade | For quenching and HPLC analysis |
| Formic Acid | HPLC Grade | For HPLC mobile phase |
| Deionized Water | - | For buffer preparation and HPLC |
| Microcentrifuge tubes (1.5 mL or 2.0 mL) | - | For reactions |
| Thermomixer or shaking incubator | - | For controlled temperature and agitation |
| HPLC system with a C18 column | Agilent, Waters, etc. | For reaction monitoring |
| pH meter | - | For buffer preparation |
Detailed Experimental Protocols
Protocol 1: Nitrilase Screening
Rationale: The choice of enzyme is critical for a successful biotransformation. A screening of a panel of nitrilases is the most effective way to identify the optimal catalyst for a novel substrate.[6]
Steps:
-
Enzyme Rehydration: Rehydrate each of the 12 nitrilases from the screening kit according to the manufacturer's instructions. Typically, this involves adding a specific volume of the reaction buffer to the lyophilized enzyme powder.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. The use of a co-solvent is often necessary for sparingly soluble substrates.[7]
-
Reaction Setup: In separate, clearly labeled 1.5 mL microcentrifuge tubes, combine the following:
-
890 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)
-
10 µL of the 100 mM substrate stock solution (final concentration: 1 mM)
-
100 µL of the rehydrated nitrilase solution
-
-
Control Reaction: Prepare a control reaction with no enzyme by adding 100 µL of the reaction buffer instead of the enzyme solution.
-
Incubation: Incubate all tubes at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
Quenching and Sample Preparation: After 24 hours, quench the reactions by adding 1 mL of acetonitrile. Vortex thoroughly to precipitate the enzyme and mix the sample. Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze for substrate depletion and product formation.
Protocol 2: Optimized Enzymatic Hydrolysis
Rationale: Once the best-performing nitrilase is identified, the reaction conditions can be optimized to maximize conversion and yield. This protocol provides a starting point for optimization.
Steps:
-
Enzyme Preparation: Prepare a larger batch of the selected nitrilase as per the screening protocol or consider using an immobilized form of the enzyme for improved stability and reusability.[3][8][9]
-
Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL Falcon tube or a small glass reactor), combine:
-
44.5 mL of 50 mM Potassium Phosphate Buffer (pH 7.5)
-
0.5 mL of the 100 mM substrate stock solution in DMSO (final concentration: 1 mM)
-
5 mL of the hydrated nitrilase solution
-
-
Incubation: Incubate the reaction at 30°C with gentle stirring or shaking.
-
Reaction Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Preparation for HPLC: Immediately quench the aliquot by adding it to 900 µL of acetonitrile in a microcentrifuge tube. Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
-
Reaction Work-up (upon completion):
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the enzyme and protonate the carboxylic acid product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Data Analysis and Expected Results
The primary method for analyzing the reaction progress is reverse-phase HPLC.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
Calculations:
-
Percent Conversion: [ (Initial Substrate Peak Area - Final Substrate Peak Area) / Initial Substrate Peak Area ] * 100
-
Percent Yield: Requires a standard curve for the product to determine its concentration. [ (Moles of Product) / (Initial Moles of Substrate) ] * 100
Expected Results:
The screening will likely identify one or more nitrilases with significant activity towards this compound. The optimized protocol should lead to a high conversion of the starting material to the desired carboxylic acid product. A successful reaction will show a time-dependent decrease in the substrate peak and a corresponding increase in the product peak in the HPLC chromatograms.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a positive control with a known substrate for the nitrilase. |
| Poor substrate solubility | Increase the co-solvent (e.g., DMSO) concentration, but be mindful that high concentrations can inhibit the enzyme.[7] | |
| Sub-optimal pH or temperature | Perform optimization experiments to determine the ideal pH and temperature for the selected enzyme. | |
| Reaction stalls at low conversion | Product inhibition | Consider in-situ product removal techniques or fed-batch substrate addition. |
| Enzyme instability | Consider enzyme immobilization to enhance stability.[3][8][9] | |
| Multiple product peaks in HPLC | Formation of amide intermediate | This suggests the presence of a nitrile hydratase/amidase pathway.[10] A different nitrilase may be needed for direct conversion. |
| Substrate or product degradation | Ensure the reaction conditions are mild and the work-up procedure is not causing degradation. |
Conclusion
The enzymatic hydrolysis of this compound using nitrilases presents a highly efficient and environmentally benign synthetic route.[2] The protocols outlined in this application note provide a clear and actionable framework for researchers to screen for suitable enzymes and optimize the reaction conditions. This biocatalytic approach holds significant promise for the sustainable production of valuable carboxylic acid intermediates in the pharmaceutical and fine chemical industries.
References
-
Nitrile hydrolyzing enzymes: Immobilization and potential applications. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021, August 27). ResearchGate. Retrieved February 22, 2026, from [Link]
-
(PDF) Enzymatic resolution of optically active aliphatic cyanohydrins. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. (2025, February 27). ChemistrySelect. Retrieved February 22, 2026, from [Link]
-
Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Nitrile hydrolyzing enzymes: Immobilization and potential applications. (2024, January 2). Dongguk University. Retrieved February 22, 2026, from [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). MDPI. Retrieved February 22, 2026, from [Link]
-
Nitrilase immobilization and transposition from a micro-scale batch to a continuous process increase the nicotinic acid productivity. (2021, July 15). Scilit. Retrieved February 22, 2026, from [Link]
-
Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
-
Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. (2026, January 28). Oreate AI. Retrieved February 22, 2026, from [Link]
-
Synthetic Applications of Nitrile-Converting Enzymes. (n.d.). Bentham Science Publisher. Retrieved February 22, 2026, from [Link]
-
Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins. (2009, February 1). Bentham Science Publishers. Retrieved February 22, 2026, from [Link]
-
Nitrilase and its application as a 'green' catalyst. (2006, December 15). PubMed. Retrieved February 22, 2026, from [Link]
-
Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2023, February 28). MDPI. Retrieved February 22, 2026, from [Link]
-
Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2004, November 18). Journal of Agricultural and Food Chemistry. Retrieved February 22, 2026, from [Link]
-
From sequence to function: a new workflow for nitrilase identification. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023, June 7). CABI Digital Library. Retrieved February 22, 2026, from [Link]
-
Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2026, February 11). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Applications of Nitrile Hydratases and Nitrilases. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023, June 29). DergiPark. Retrieved February 22, 2026, from [Link]
-
Nitrilase-catalysed hydrolysis of cyanomethyl p-tolyl sulfoxide: stereochemistry and mechanism. (2008, February 7). Tetrahedron: Asymmetry. Retrieved February 22, 2026, from [Link]
-
Enzymatic assay results for detection of nitrilase, nitrile hydratase and amidase activities. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. (n.d.). NIH. Retrieved February 22, 2026, from [Link]
-
Biocatalysis in Organic Synthesis: The Use of Nitrile- and Amide-hydrolyzing Microorganisms. (n.d.). J-STAGE. Retrieved February 22, 2026, from [Link]
-
The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Science of Synthesis. Retrieved February 22, 2026, from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Nitrilase and its application as a 'green' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Troubleshooting & Optimization
Minimizing impurities during 2-Cyano-2-(3,4-dichlorophenyl)acetic acid production
Technical Support Center: 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid Production
Status: Active Senior Application Scientist: Dr. A. Vance Subject: Minimizing Impurity Profiles & Process Stabilization
Introduction: The Stability Paradox
Welcome to the technical support hub for This compound (often referred to as the "Cyano-Acid Intermediate").
If you are accessing this guide, you are likely encountering a specific set of problems: your yield is fluctuating, your product is "foaming" during isolation, or your HPLC shows a recurring peak that matches the starting material (3,4-dichlorophenylacetonitrile).
The Core Challenge: This molecule is a
This guide moves beyond standard recipes to provide a mechanistic control strategy for minimizing impurities.
Module 1: Upstream Synthesis (The Carboxylation Step)
Context: The standard synthesis involves the deprotonation of 3,4-dichlorophenylacetonitrile followed by a reaction with a carboxylating agent (typically Diethyl Carbonate or
Troubleshooting Guide: Incomplete Conversion & Dimerization
Q: Why does my reaction stall with 10-15% starting material remaining, regardless of reaction time?
A: This is usually an equilibrium issue, not a kinetic one.
-
The Mechanism: The reaction between the nitrile anion and diethyl carbonate is reversible. As ethanol is generated, it can attack the product and reverse the reaction.
-
The Fix: You must shift the equilibrium by removing the byproduct (ethanol) or using a base that renders the reaction irreversible (e.g.,
or , though industrial preference is often Sodium Ethoxide with continuous distillation).
Q: I see a yellow/orange "tar" impurity. What is it? A: This is the Dimer Impurity (3-amino-2-(3,4-dichlorophenyl)-4-(3,4-dichlorophenyl)but-2-enenitrile).
-
Cause: If the concentration of the nitrile anion is high but the carboxylating agent is deficient or slow to react, the anion attacks another molecule of the neutral nitrile (Thorpe-Ziegler condensation).
-
Protocol Adjustment: Ensure the carboxylating agent (e.g., Diethyl Carbonate) is present in excess (1.2–1.5 eq) and is added before or simultaneously with the base generation, or ensure the base is added to the mixture of Nitrile + Carbonate.
Visualizing the Reaction Pathways:
Caption: Figure 1. Competitive pathways in the carboxylation step. High local concentrations of anion without electrophile lead to dimerization.
Module 2: Hydrolysis & Isolation (The Critical Control Point)
Context: You have successfully made the ester or the carboxylate salt. Now you must isolate the free acid. This is where 90% of batch failures occur.
Troubleshooting Guide: Decarboxylation (The "Reversion" Impurity)
Q: During acidification, the slurry foamed vigorously. Now HPLC shows 30% starting material. What happened?
A: You triggered Acid-Catalyzed Decarboxylation .
-
The Mechanism:
-cyano acids are thermally unstable. In the presence of acid and heat, the carboxyl group protonates, facilitating the loss of . The 3,4-dichloro substitution stabilizes the resulting benzyl anion, lowering the activation energy for this decomposition. -
The Limit: The "Danger Zone" is typically pH < 3.0 at T > 15°C .
Protocol: The "Cold Quench" Technique
-
Cooling: Cool the hydrolysis mixture (carboxylate salt solution) to 0–5°C .
-
Acid Choice: Do not use concentrated
directly. Use dilute (2N) or acetic acid. -
The Drop: Add acid slowly. Monitor internal temperature.[1] Do not let T > 10°C.
-
The Stop Point: Do not acidify to pH 1. Target pH 3.5 – 4.0 . The product is an acid; it will precipitate at its pKa (approx 3.5). Going lower only accelerates decomposition without improving yield.
Troubleshooting Guide: Amide Formation
Q: I see a new polar impurity (RRT ~ 0.8). It’s not the starting material.
A: You have hydrolyzed the nitrile group to an Amide (2-carbamoyl-2-(3,4-dichlorophenyl)acetic acid).
-
Cause: Hydrolysis temperature was too high or pH was too high (strongly alkaline) for too long.
-
The Fix: If using
for ester hydrolysis, keep the stoichiometry strict (1.05 eq) and temperature moderate (< 50°C). Quench immediately upon disappearance of ester.
Summary of Isolation Parameters:
| Parameter | Target Range | Consequence of Deviation |
| Hydrolysis Temp | 20°C – 45°C | >50°C risks Amide formation (CN hydrolysis). |
| Acidification Temp | < 10°C | >15°C causes rapid Decarboxylation ( |
| Final pH | 3.5 – 4.0 | < 2.0 accelerates acid-catalyzed decomposition. |
| Drying Temp | < 40°C (Vacuum) | > 50°C causes solid-state decarboxylation. |
Module 3: Analytical Troubleshooting
Q: My HPLC shows a split peak for the product. Is it a mixture?
A: It is likely Keto-Enol Tautomerism or ionization issues on the column.
-
Explanation: The proton on the
-carbon is highly acidic (between a CN and COOH group). In unbuffered mobile phases, you may see the ionized and unionized forms separating or streaking. -
Solution: Add 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to your mobile phase to suppress ionization and lock the substance in the protonated form.
Q: How do I distinguish the Decarboxylated Impurity from the Starting Material?
A: They are the same molecule (3,4-dichlorophenylacetonitrile).
-
If this peak increases during your reaction, it is incomplete conversion.
-
If this peak increases during workup/drying, it is degradation (decarboxylation).
-
Validation: Take a small sample of your wet cake. Dissolve in DMSO-d6. Run NMR. Heat the tube to 60°C for 30 mins. Run NMR again. If the nitrile peak grows, your product is thermally degrading.
Visualizing the Degradation Logic:
Caption: Figure 2. Stress pathways. Thermal/Acidic stress leads to Impurity A (Reversion). Alkaline stress leads to Impurity B (Hydrolysis).
References
- Title: Process for the preparation of Lamotrigine and intermediates thereof.
-
Decarboxylation Mechanisms
-
Synthesis of Aryl Cyanoacetic Acids
For further assistance, please contact the Process Safety Group with your specific batch data logs.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. people.reed.edu [people.reed.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. osti.gov [osti.gov]
- 6. SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid - Google Patents [patents.google.com]
Technical Support Hub: Optimizing Reaction Temperature for 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid
Executive Summary
You are likely encountering a specific frustration: inconsistent yields or spontaneous reversion to starting material when synthesizing 2-Cyano-2-(3,4-dichlorophenyl)acetic acid .
This molecule belongs to a class of
This guide moves beyond standard "recipe" instructions to address the kinetic vs. thermodynamic trade-offs required to successfully isolate this labile intermediate.
Module 1: The Thermal Landscape (The "Why")
The synthesis generally proceeds via the carboxylation of 3,4-dichlorophenylacetonitrile . Understanding the thermal boundaries is critical.
The Danger Zone: Decarboxylation
The most common failure mode is not the formation of the product, but its destruction during isolation.
-
The Mechanism:
-Cyano acids undergo decarboxylation via a cyclic six-membered transition state, similar to -keto acids. -
The Trigger: Temperatures above 45–50°C (especially in acidic media) often provide sufficient energy to overcome the activation barrier, reverting the product back to the starting nitrile and
.
Visualizing the Pathway
Figure 1: The synthesis and degradation cycle. Note the "Reversion" loop caused by thermal stress on the free acid.
Module 2: Optimized Protocols
We recommend two distinct pathways depending on your lab's capabilities. Method A is standard but requires strict cryogenic control. Method B is a "Green" alternative using Dimethyl Carbonate (DMC), which avoids handling gaseous
Method A: Direct Carboxylation (Low Temperature)
Best for: Small scale, high purity requirements.
| Step | Operation | Temperature Target | Technical Rationale |
| 1 | Deprotonation | -78°C to -20°C | Use LDA or LiHMDS in THF. The 3,4-dichloro group makes the benzylic proton acidic ( |
| 2 | -78°C | Bubble dry | |
| 3 | Acidification | 0°C to 5°C | CRITICAL STEP. Add dilute HCl slowly. Do NOT let the exotherm spike above 10°C. The free acid is formed here. |
| 4 | Isolation | < 40°C | Extract with EtOAc. Evaporate solvent under vacuum (rotovap bath < 35°C). Do not oven dry. |
Method B: DMC Carboxylation (Reflux)
Best for: Scalability, avoiding cryogenic conditions.
Reference Grounding: Reaction of arylacetonitriles with Dimethyl Carbonate (DMC) using
-
Reagents: 3,4-dichlorophenylacetonitrile,
(2.0 eq), Dimethyl Carbonate (Solvent/Reagent). -
Reaction: Reflux at 90°C (boiling point of DMC).
-
Note: This forms the Methyl Ester initially.
-
-
Hydrolysis: Saponify with NaOH/MeOH at Room Temperature.
-
Isolation: Acidify cold (as in Method A).
Module 3: Troubleshooting Guide (FAQs)
Q1: My product disappears on the NMR after drying. What happened?
Diagnosis: Thermal Decarboxylation.[1] The Fix: You likely dried the solid in a vacuum oven at 60°C+ or left it on the rotovap too long with a hot bath.
-
Correction: Dry the product in a desiccator over
at room temperature. Store at -20°C. If you need to recrystallize, avoid boiling solvents; use displacement crystallization (dissolve in minimal cold solvent, add anti-solvent).
Q2: The reaction mixture turned a dark tar/black color.
Diagnosis: Polymerization or Oxidative Coupling. The Fix: The benzylic anion is sensitive to oxidation.
-
Correction: Ensure your
or line is strictly oxygen-free. If using Method A (LDA), ensure the temperature did not overshoot during base addition. 3,4-dichlorophenylacetonitrile can undergo oxidative dimerization to form succinonitrile derivatives if is present.
Q3: I see a "doublet" of impurities in the aromatic region.
Diagnosis: Incomplete Carboxylation or Hydrolysis. The Fix:
-
If using Method A : Your
stream might be wet (introducing protons instead of carboxylating) or the flow rate was too low to trap the anion before it protonated back. Use a drying tube for the line. -
If using Method B : You likely have a mix of the Methyl Ester and the Acid. Ensure the hydrolysis step is monitored by TLC until the ester spot disappears completely.
Module 4: Decision Matrix (Graphviz)
Use this logic flow to determine the cause of low yields.
Figure 2: Troubleshooting decision tree for yield loss.
References
-
Tundo, P., et al. (2004). "Dimethyl Carbonate: Green Solvent and Ambident Reagent." Università Ca' Foscari Venezia. Describes the selective carboxymethylation of arylacetonitriles using DMC. 2
-
Ji, Y., et al. (2013).[3] "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids." Journal of Organic Chemistry. Provides mechanistic insight into base-catalyzed reactions with DMC. 3
-
BenchChem Technical Support. (2025). "Decarboxylation of Cyanoacetic Acid Derivatives." details the thermal instability of
-cyano acids and Krapcho conditions.[1] 1[1] -
Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives." Explains the mechanistic parallel between malonic acids and cyano-acetic acids regarding thermal instability. 4
Sources
Technical Support Center: Stability Management of 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid
[1]
Status: Active
Severity: High (Thermal Instability Risk)
Applicable CAS: Generic structure match (Substituted
Part 1: The Stability Profile (Executive Summary)
The Core Issue: This compound is a "malonic acid half-nitrile" derivative. Structurally, it possesses a carboxylic acid and a cyano group on the same benzylic carbon.[1] This configuration creates a "push-pull" electronic system that significantly lowers the activation energy for decarboxylation .
-
Primary Failure Mode: Spontaneous loss of
to form (3,4-Dichlorophenyl)acetonitrile .[1] -
Trigger: Thermal energy (> Room Temp) and moisture.
-
Visible Indicator: Evolution of gas (pressure buildup) and phase change (solid to oil).
The Degradation Mechanism
The 3,4-dichloro substitution on the phenyl ring is electron-withdrawing.[1] While this stabilizes the resulting carbanion/intermediate, it also makes the parent acid more acidic and the decarboxylation pathway kinetically accessible even at moderate temperatures.[1]
Figure 1: The irreversible decarboxylation pathway.[1] Note that the release of
Part 2: Storage & Handling Protocols[1]
To maintain purity >97%, you must inhibit the kinetic pathway of decarboxylation.[1]
The "Cold Chain" Rule
Protocol: Store at -20°C (± 5°C) .
-
Why: The reaction rate of decarboxylation doubles roughly every 10°C increase. Room temperature storage (25°C) can lead to significant degradation within 24–48 hours depending on crystal packing.
-
Transport: Must be shipped on dry ice. If received with "blue ice" (thawed), immediately run a QC check (see Part 4).[1]
Atmosphere Control
Protocol: Store under Argon or Nitrogen in a desiccator.
-
Why: Moisture promotes the formation of a cyclic transition state required for decarboxylation. Furthermore, water can hydrolyze the cyano group to an amide (secondary degradation), though decarboxylation is usually faster.[1]
Solution Chemistry (Critical Warning)
Protocol: NEVER store this compound in solution.
-
Why: In the solid state, the crystal lattice provides some steric protection. In solution, molecular freedom allows the carboxylic acid to adopt the conformation necessary for
ejection.[1] -
If solution is necessary: Use immediately. Avoid protic solvents (Methanol, Water) which facilitate proton transfer.[1] Use aprotic solvents (DCM, THF) and keep chilled.[1]
Part 3: Troubleshooting Guide (Q&A)
Scenario A: The "Melting" Solid
User Question: "I left the white powder on the benchtop over the weekend. Now it looks wet or sticky, like a semi-solid oil. Did it absorb water?"
Technical Diagnosis: Likely No . While the compound is hygroscopic, the "melting" is usually a sign of eutectic impurity formation .[1]
-
Explanation: The degradant (3,4-dichlorophenylacetonitrile) is a liquid or low-melting solid.[1] As the acid decarboxylates, the generated nitrile dissolves the remaining acid, creating a sticky "melt."[1]
-
Action: Run a TLC or LC-MS. If the nitrile peak is dominant, the batch is unrecoverable.[1]
Scenario B: The "Popping" Cap
User Question: "When I opened the screw-cap vial, there was a distinct 'pop' sound. Is this dangerous?"
Technical Diagnosis: Yes , this indicates active decarboxylation .
-
Explanation: The "pop" is pressurized
escaping. This confirms the material was stored too warm. -
Action: Vent carefully. Analyze purity immediately. If pressure build-up was significant, assume >5% degradation.[1]
Scenario C: Solubility Issues
User Question: "The protocol says to dissolve in NaOH, but I'm getting a cloudy emulsion."
Technical Diagnosis: You have significant degradation .
-
Explanation: The target acid should dissolve in aqueous base (forming the carboxylate salt). The degradant (nitrile) is not acidic and will not dissolve in NaOH, causing cloudiness or an oil layer.[1]
-
Action: Filter the solution. The solid/oil caught in the filter is the impurity. The filtrate contains whatever active acid remains.
Part 4: Quality Control & Validation
Use these parameters to validate batch integrity before starting expensive synthesis steps.
| Test Method | Expected Result (Pure) | Sign of Degradation |
| 1H NMR (DMSO-d6) | Single proton peak at | Appearance of a methylene singlet ( |
| Visual Inspection | White to off-white crystalline powder.[1] | Yellowing, "wet" appearance, or clumping.[1] |
| Solubility Test | Soluble in 1M | Turbidity or oil droplets in |
| Melting Point | Sharp (Specific range depends on polymorph, typically >100°C).[1] | Broad range or significantly depressed (e.g., <80°C). |
Validated Workflow for Re-Purification
If degradation is <10%, you may attempt rescue:
-
Dissolve crude material in cold saturated
. -
Extract twice with Dichloromethane (DCM) or Ethyl Acetate. Discard the organic layer (this removes the non-acidic nitrile degradant).
-
Acidify the aqueous layer carefully with cold dilute HCl to pH 2.
-
Extract the precipitate immediately into Ethyl Acetate, dry over
, and evaporate without heat (vacuum only).
References
-
General Reactivity of
-Cyano Acids: -
Decarboxylation Mechanisms
-
Related Compound Stability (2,4-D)
Sources
- 1. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lobachemie.com [lobachemie.com]
Reducing moisture sensitivity of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
Technical Support Center: Stabilization of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
Executive Summary
Subject: Moisture Sensitivity & Chemical Instability of
Module 1: The Degradation Mechanism (The "Why")
Q: Why is my compound turning into an oil/gum during storage?
A: You are likely witnessing decarboxylation , not just moisture absorption.[1]
While the carboxylic acid moiety is hydrophilic (attracting water), the presence of water triggers a chemical breakdown, not just a physical change. The
The Chemical Pathway:
-
Protonation/Coordination: Water coordinates with the carboxyl group.[1]
-
Cyclic Transition: A 6-membered cyclic transition state forms (or an anionic intermediate is stabilized by the cyano group).[1]
-
Collapse:
is ejected. -
Product Formation: The resulting nitrile is chemically distinct and pharmacologically inactive for your target pathway.
Figure 1: Moisture-catalyzed decarboxylation pathway of
Module 2: Storage & Handling Protocols
Q: How do I store the free acid to prevent degradation?
A: If you must store the free acid, you must arrest the thermodynamic drive toward decarboxylation by removing thermal energy and proton sources.
Protocol 1: The "Deep Freeze" Standard
-
Temperature: Store strictly at -20°C or lower .
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1]
-
Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm.[1]
-
Desiccant: Place the vial inside a secondary container (jar) containing activated silica gel or
sachets.
Q: Can I dry the compound in a vacuum oven?
A: Proceed with extreme caution. Heat is the enemy here. Traditional vacuum ovens set to 40-50°C can trigger rapid decarboxylation.[1]
Protocol 2: Lyophilization or Cold Vacuum Drying Instead of a heated oven, use a desiccator attached to a high-vacuum Schlenk line.[1]
-
Place the sample in a vial inside a desiccator containing Phosphorus Pentoxide (
) . is superior to silica for this application as it chemically reacts with water, ensuring near-zero humidity.[1] -
Apply high vacuum (<0.1 mbar) at Room Temperature (20-25°C) . Do not heat.
-
Monitor physical appearance; if oiling occurs, stop immediately—degradation is happening.[1]
Module 3: Chemical Stabilization (The "Salt" Strategy)
Q: The free acid is too unstable for my process. How can I stabilize it for long-term storage?
A: Convert the acid into a Dicyclohexylamine (DCHA) Salt .
This is the industry-standard method for stabilizing sensitive
Protocol 3: Preparation of the DCHA Salt
| Reagent | Equivalents | Role |
| This compound | 1.0 | Substrate |
| Dicyclohexylamine (DCHA) | 1.05 | Stabilizing Base |
| Ethyl Acetate (EtOAc) | Solvent (10 vol) | Dissolution Medium |
| Hexanes/Heptane | Anti-solvent | Crystallization Aid |
Step-by-Step:
-
Dissolve: Dissolve the crude acid in Ethyl Acetate (approx. 10 mL per gram) at room temperature.
-
Add Base: Dropwise add Dicyclohexylamine (1.05 eq) while stirring. The solution may warm slightly (exothermic).
-
Precipitate: If a solid does not form immediately, slowly add Hexanes (or Heptane) until the solution becomes turbid.[1]
-
Crystallize: Cool the mixture to 0-4°C for 4 hours.
-
Filter: Collect the white crystalline solid via vacuum filtration.
-
Wash: Wash the cake with cold 1:1 EtOAc/Hexanes.
-
Store: The resulting DCHA salt is significantly less hygroscopic and can often be stored at room temperature (though 4°C is still recommended).
To Recover the Free Acid: When ready to use, suspend the salt in EtOAc and wash with cold 1M HCl. The free acid will partition into the organic layer, which should be used immediately.
Figure 2: Workflow for stabilizing the acid via salt formation.
Module 4: Process Troubleshooting FAQs
Q: I need to perform an amide coupling. Can I use the wet acid?
A: No. Water will consume your coupling reagent (EDC, HATU, or Thionyl Chloride), leading to poor yields and potential decarboxylation during the activation step.[1]
-
Fix: If you cannot dry the acid without degrading it, perform an azeotropic distillation .[1] Dissolve the wet acid in Toluene (or Benzene, if permitted) and rotovap at reduced pressure/low temp (<30°C).[1] The water-toluene azeotrope will remove moisture gently.
Q: My elemental analysis (CHN) is inconsistent.
A: This is a hallmark of hygroscopicity. The variable water content throws off the Carbon % calculation.
-
Fix: Do not rely on standard CHN for purity. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic acid or Dimethyl sulfone) in DMSO-d6.[1] This allows you to calculate the exact weight % of the active pharmaceutical ingredient (API) regardless of water content.
References
-
Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (General reference for handling moisture-sensitive intermediates).
-
March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanism of decarboxylation of
-substituted acids). -
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Source for DCHA salt purification protocols).[1]
-
Krapcho, A. P. (1982).[1] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Arotic Solvents". Synthesis, 805-822.[1] (Foundational text on the instability/decarboxylation of activated esters/acids).
Sources
Technical Support Center: Identifying Degradation Products of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid via LC-MS
Welcome to the technical support center for the analysis of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and troubleshooting for your LC-MS workflows. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions and issues that arise during the analysis of this compound.
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which contains a nitrile (-CN) and a carboxylic acid (-COOH) group, the primary degradation pathways involve hydrolysis.[1][2][3] Under acidic or basic conditions, the nitrile group can hydrolyze to an amide and subsequently to a carboxylic acid, forming 2-(3,4-dichlorophenyl)malonic acid.[2][3] The carboxylic acid itself can also undergo decarboxylation, particularly under thermal stress. Oxidative conditions may lead to reactions at the phenyl ring or the benzylic position.
Q2: I'm not seeing any degradation of my parent compound under standard stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH at room temperature). What should I do?
A2: If you're not observing degradation, the conditions may not be stringent enough. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the drug substance.[4][5] You can increase the severity of the stress by:
-
Increasing the temperature: Refluxing the sample can significantly accelerate degradation.[6]
-
Increasing the concentration of the stressor: You can move from 0.1 N up to 1 N or even higher concentrations of acid or base.[5]
-
Extending the exposure time: If initial time points show no degradation, extend the study duration.
Q3: My peak shapes are poor, showing significant tailing. What could be the cause?
A3: Poor peak shape for an acidic compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase. Consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to keep it in its neutral form. Adding a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape.
-
Column Choice: A C18 column is a good starting point, but if tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
Sample Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase. Mismatched solvents can lead to peak distortion.
Q4: I'm having trouble achieving good separation between the parent compound and its degradation products. What are some strategies to improve resolution?
A4: Optimizing chromatographic separation is key. Here are some steps you can take:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of compounds with different polarities.[6] Adjust the gradient slope and duration to maximize resolution.
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but be mindful of the thermal stability of your analytes.
Q5: How can I tentatively identify unknown degradation products using LC-MS?
A5: Tentative identification relies on interpreting the mass spectral data:
-
Mass-to-Charge Ratio (m/z): The m/z of the molecular ion ([M+H]+ or [M-H]-) provides the molecular weight of the degradation product.
-
Fragmentation Pattern: The MS/MS fragmentation pattern is crucial for structural elucidation.[7] Look for characteristic losses. For example, the loss of water (-18 Da) can indicate the presence of a hydroxyl group, while the loss of CO2 (-44 Da) can suggest a carboxylic acid.
-
Isotopic Pattern: For chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) is a key identifier. A compound with two chlorine atoms will have a characteristic M, M+2, and M+4 pattern.
Section 2: Troubleshooting Guides
This section provides more detailed guidance for resolving complex experimental challenges.
Guide 2.1: Addressing Matrix Effects and Ion Suppression
Issue: You observe low signal intensity or inconsistent results, especially when analyzing samples from complex matrices (e.g., formulation excipients).
Causality: Co-eluting matrix components can interfere with the ionization of your target analytes in the mass spectrometer source, leading to ion suppression or enhancement.
Troubleshooting Steps:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., reversed-phase or ion-exchange) to clean up your sample and remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition your analyte of interest into a clean solvent.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective in reducing matrix effects, though it may compromise sensitivity.
-
-
Chromatographic Separation:
-
Improve Resolution: Enhance the chromatographic separation between your analytes and the matrix components. This can be achieved by optimizing the gradient, changing the mobile phase, or using a column with a different selectivity.
-
-
Mass Spectrometry:
-
Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Guide 2.2: Investigating Unexpected or Novel Degradation Products
Issue: You detect a degradation product with a mass that does not correspond to the expected hydrolysis or oxidation products.
Causality: The degradation pathway may be more complex than initially anticipated, or secondary degradation of primary products may be occurring.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the unknown peak. This will allow you to determine the elemental composition and narrow down the potential structures.
-
-
MS/MS Fragmentation Analysis:
-
Perform detailed MS/MS experiments on the unknown peak. Compare the fragmentation pattern to that of the parent compound and known degradation products to identify common structural motifs.
-
Use in-silico fragmentation software to predict the fragmentation patterns of potential structures and compare them to your experimental data.
-
-
Forced Degradation under Anhydrous Conditions:
-
To investigate degradation pathways that are not water-dependent, consider performing forced degradation studies using anhydrous organic solvents and reagents.[8] This can help to isolate and identify specific degradation mechanisms.
-
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 3.1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[4][5]
Materials:
-
This compound
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H2O2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by LC-MS.
Protocol 3.2: LC-MS Method for Separation and Detection
This protocol provides a starting point for developing a stability-indicating LC-MS method.
Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-500 |
Section 4: Visualizations
Diagrams to illustrate key workflows and concepts.
Caption: Forced degradation experimental workflow.
Caption: Potential hydrolytic degradation pathway.
References
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available from: [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
- Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound. Google Patents.
- Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound. Google Patents.
-
A New Approach to the Cyanoacetic Ester Synthesis. SciELO. Available from: [Link]
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Forced degradation studies of a new ant. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]
-
SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Canadian Journal of Chemistry. Available from: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
-
Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Wiley Online Library. Available from: [Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. PMC. Available from: [Link]
-
Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. ScienceDirect. Available from: [Link]
-
DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. UBB. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103360281A - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound - Google Patents [patents.google.com]
- 3. US20130253213A1 - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound - Google Patents [patents.google.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. jocpr.com [jocpr.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pharmtech.com [pharmtech.com]
Validation & Comparative
Certified Reference Standards for 2-Cyano-2-(3,4-dichlorophenyl)acetic acid: A Technical Qualification Guide
This guide provides an in-depth technical analysis of reference standard options for 2-Cyano-2-(3,4-dichlorophenyl)acetic acid (CAS: 141516-10-1), a critical intermediate and potential impurity in the synthesis of agrochemicals and pharmaceuticals containing the 3,4-dichlorophenyl moiety.
Executive Summary & Compound Profile
This compound (often referred to as
In regulated environments (GMP/GLP), this compound is monitored as a Critical Process Impurity due to its potential to carry over into active pharmaceutical ingredients (APIs) such as sertraline, lurasidone, or specific agrochemicals.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 141516-10-1 |
| Molecular Formula | C |
| Molecular Weight | 230.05 g/mol |
| Key Functional Groups | Nitrile (-CN), Carboxylic Acid (-COOH), Dichlorophenyl ring |
| Solubility Profile | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water (pH dependent) |
Market Landscape: The "Standard" Gap
Unlike common APIs (e.g., Ibuprofen) where USP/EP reference standards are readily available, This compound falls into the category of "Rare/Custom Impurities." No off-the-shelf ISO 17034 Certified Reference Material (CRM) exists in major pharmacopeial catalogs.
Researchers must choose between sourcing Commercial Research Grade material or developing an In-House Primary Standard .
Comparative Analysis of Sourcing Options
| Feature | Option A: Commercial Research Grade | Option B: Custom ISO 17034 Synthesis | Option C: In-House Primary Qualification |
| Source Examples | LeapChem, Ambeed, AK Scientific | LGC Dr. Ehrenstorfer, TRC (Custom) | Sourced raw material |
| Cost | Low ($100 - $500/g) | High ($2,000 - $5,000/unit) | Medium (Labor intensive) |
| Traceability | Vendor CoA (often unverified) | NIST/SI Traceable | Fully Traceable to Intrinsic Properties |
| Purity Data | Area % (HPLC) only | Mass Balance (TGA/KF/ROI/HPLC) | Mass Balance (Full Characterization) |
| Suitability | R&D, Early Route Scouting | GMP Release Testing, Litigation | GMP Release, Stability Studies |
| Risk | High: Unknown water/solvent content can skew potency. | Low: Gold standard, but long lead time. | Low: Requires robust analytical capability. |
Recommendation: For GLP/GMP applications, Option C is the most practical approach. Purchase high-purity research grade material and subject it to the Primary Standard Qualification Protocol detailed in Section 3.
Technical Workflow: Primary Standard Qualification
To convert a commercial reagent (Option A) into a usable Reference Standard, you must establish its Potency (Assay) on an "as is" and "dried" basis using a Mass Balance approach or Quantitative NMR (qNMR).
Diagram: Qualification Workflow
The following directed graph illustrates the decision matrix and experimental flow for certifying this standard in-house.
Caption: Workflow for upgrading commercial this compound to a Primary Reference Standard.
Experimental Protocols
Structural Confirmation (Identification)
Before quantification, confirm the structure to ensure no isomerism (e.g., 2,3-dichloro vs 3,4-dichloro) has occurred.
-
1H-NMR (DMSO-d6, 400 MHz):
-
Look for the singlet methine proton (
-CH) adjacent to the cyano and carboxyl groups. Due to the electron-withdrawing nature of -CN and -COOH, this peak typically shifts downfield (approx. 5.5 - 6.5 ppm). -
Aromatic region: 3 protons. Pattern should reflect 1,2,4-substitution (d, d, dd).
-
-
Mass Spectrometry (ESI-):
-
Operate in Negative Mode (ESI-).
-
Target Ion:
m/z (based on Cl isotope). -
Isotope Pattern: Observe the characteristic 9:6:1 intensity ratio for Cl
cluster ( , , ).
-
Purity & Potency Assignment (Mass Balance)
Do not rely on the vendor's "98%" label. Use the following equation to determine the Assay (Potency) :
graphic Purity
\text{Potency}
Step A: Chromatographic Purity (HPLC-UV)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: 220 nm (Cyano group absorbance) and 254 nm (Aromatic).
-
Acceptance: No single impurity > 0.5%; Total impurities < 2.0%.
Step B: Volatile Content (TGA/KF)
This compound is hygroscopic due to the carboxylic acid.
-
Thermogravimetric Analysis (TGA): Heat from 30°C to 200°C at 10°C/min. Weight loss < 100°C indicates moisture/solvents.
-
Karl Fischer (KF): Use coulometric KF if sample is limited. Expect 0.5% - 2.0% water content for stored samples.
Step C: Residue on Ignition (ROI)
-
Perform sulfated ash test to quantify non-volatile inorganic salts (catalyst residues).
Handling & Stability
The presence of the cyano and carboxylic acid groups on the same carbon makes this molecule susceptible to decarboxylation under thermal stress or basic conditions.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability Hazard: Avoid basic solvents (e.g., dilute NaOH) for long-term stock solution storage, as this may catalyze hydrolysis of the nitrile to an amide or decarboxylation to 3,4-dichlorophenylacetonitrile.
-
Solution Stability: Prepare fresh stock solutions in DMSO or Methanol. Stable for 24 hours at 4°C.
Diagram: Degradation Pathway
Understanding degradation is crucial for interpreting "unknown" impurity peaks in your chromatogram.
Caption: Major degradation pathways. Decarboxylation is the primary risk during thermal analysis (GC).
References
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
LeapChem. Product Listing: 3,4-Dichloro-alpha-cyano-benzeneacetic acid (CAS 141516-10-1).[1][2] Accessed 2025.[3] Link
-
PubChem. Compound Summary: C9H5Cl2NO2 Isomers. National Library of Medicine. Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link
Sources
A Comprehensive Guide to the Structural Validation of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid: An NMR-Centric Approach with Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral assignment for 2-Cyano-2-(3,4-dichlorophenyl)acetic acid, a compound of interest for its potential applications. Authored for researchers, scientists, and drug development professionals, this document delineates a comprehensive, NMR-centric workflow for structural validation and offers a comparative perspective on alternative analytical techniques.
The Imperative of Structural Integrity
The biological activity and safety of any chemical compound are intrinsically linked to its precise three-dimensional structure. For this compound, a molecule featuring a chiral center and a functionally rich aromatic system, definitive structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework through the analysis of nuclear spin behavior in a magnetic field.
This guide will first delve into the complete ¹H and ¹³C NMR spectral assignment of the target molecule, supported by two-dimensional (2D) NMR techniques. Subsequently, it will compare the utility of NMR with other orthogonal analytical methods such as Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic view of a robust validation strategy.
Unambiguous Structural Elucidation via Multi-dimensional NMR
A multi-pronged NMR approach, leveraging both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is essential for the complete and confident assignment of all proton and carbon signals in this compound.
The expected chemical shifts for this compound are influenced by the electronic effects of the dichloro-substituted phenyl ring, the cyano group, and the carboxylic acid moiety.
-
¹H NMR: The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm.[1][2] The methine proton (α-proton) adjacent to the cyano and carboxylic acid groups is expected to be deshielded and appear in the 2-3 ppm region.[2] The aromatic protons will exhibit a complex splitting pattern in the aromatic region (around 7-8 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[1][3] The nitrile carbon typically appears between 115 and 130 ppm.[1][3] The carbons of the aromatic ring will have distinct signals in the aromatic region (typically 120-150 ppm), with their precise shifts influenced by the chlorine substituents. The α-carbon will also have a characteristic chemical shift.
A robust NMR analysis protocol is critical for obtaining high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial and can affect chemical shifts.[4][5] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Perform a two-dimensional ¹H-¹H Correlation Spectroscopy (COSY) experiment to identify proton-proton spin-spin couplings.[6]
-
Execute a two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms.[6][7][8]
-
Run a two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons.[8]
The synergy between 1D and 2D NMR data allows for a definitive structural assignment.
-
¹H NMR: The integration of the signals will confirm the number of protons in each environment. The splitting patterns (multiplicity) will reveal the number of neighboring protons.
-
¹³C NMR: The number of signals will indicate the number of unique carbon environments.
-
COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons in the aromatic ring.
-
HSQC: This experiment is pivotal for directly linking each proton signal to its attached carbon, simplifying the assignment process.
-
HMBC: This powerful technique reveals crucial long-range correlations. For instance, the methine proton should show correlations to the carbonyl carbon, the nitrile carbon, and the carbons of the phenyl ring, thereby confirming the overall molecular scaffold.
The following diagram illustrates the workflow for NMR-based structural elucidation:
Caption: Workflow for NMR-based structural validation.
Comparative Analysis with Orthogonal Analytical Techniques
While NMR is the cornerstone of structural elucidation, a comprehensive validation package benefits from the inclusion of orthogonal techniques that provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Unambiguous structural determination. Non-destructive. | Relatively low sensitivity. Requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity. Provides molecular formula confirmation. | Does not provide detailed structural connectivity. Isomer differentiation can be challenging. |
| HPLC | Purity assessment and separation of isomers. | High-resolution separation. Quantitative analysis. | Does not provide structural information on its own. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple. Good for identifying key functional groups like C≡N and C=O.[1][2][3] | Provides limited information on the overall molecular structure. |
This multi-technique approach ensures a self-validating system where the data from each method corroborates the findings of the others, leading to an irrefutable structural assignment.
The following diagram illustrates the logical relationship of a multi-technique validation approach:
Caption: Multi-technique approach for structural validation.
Conclusion
The structural validation of this compound is a critical step in its development and application. This guide has outlined a comprehensive, NMR-centric strategy, complemented by orthogonal analytical techniques, to ensure the highest level of scientific rigor. By following the detailed protocols and interpretative guidance provided, researchers can confidently and accurately determine the structure of this and other complex small molecules. The integration of multiple analytical techniques provides a self-validating framework, which is the hallmark of robust scientific research in the modern chemical and pharmaceutical sciences.
References
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 09). Chemistry LibreTexts. Retrieved from [Link]
-
2D NMR Introduction. (2025, January 02). Chemistry LibreTexts. Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 04). YouTube. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
-
Video: Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link]
-
Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. (2026, February 03). Oreate AI Blog. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]
-
2-Cyano-N-(3,4-dichlorophenyl)acetamide. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2010, September 15). ACS Publications. Retrieved from [Link]
-
HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). In Advances in Polymer Science. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
-
Automation on Hermes: H- C HSQCs and HMBCs. (n.d.). Retrieved from [Link]
-
13 C-NMR chemical shifts. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Chemical Shift. (2022, March 09). Oregon State University. Retrieved from [Link]
-
Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 08). Chemistry LibreTexts. Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
NMR Solvent data chart. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Structure-Activity Relationship Studies of a Newly Discovered Pick1 Binding Ligand. (n.d.). Rsc.org. Retrieved from [Link]
-
Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394. (n.d.). Retrieved from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
NMR Solvent Chart. (n.d.). Emery Pharma. Retrieved from [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). SpringerLink. Retrieved from [Link]
-
Common NMR Solvents. (n.d.). Wired Chemist. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. bkinstruments.co.kr [bkinstruments.co.kr]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Comparative Synthetic Strategies: 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid Scaffolds
This guide provides an in-depth technical comparison of synthetic routes for 2-Cyano-2-(3,4-dichlorophenyl)acetic acid , a critical scaffold often utilized as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical actives.
Editorial Note on Stability:
The target molecule, this compound (an
Executive Summary
The synthesis of
-
Route A (Linear): Carboxylation of 3,4-Dichlorophenylacetonitrile. This is the industrial standard, offering high reliability and scalability but requiring hazardous reagents (NaH/Strong Bases).
-
Route B (Convergent): Copper-Catalyzed C-H Arylation. A modern "green" approach coupling 3,4-Dichlorobromobenzene with Ethyl Cyanoacetate. This route offers higher atom economy and avoids handling toxic benzyl cyanide precursors.
Decision Matrix: Route Selection
| Feature | Route A: Classical Carboxylation | Route B: Cu-Catalyzed Arylation |
| Starting Material | 3,4-Dichlorophenylacetonitrile | 3,4-Dichlorobromobenzene |
| Key Reagents | NaH (or NaOEt), Diethyl Carbonate | CuI, L-Proline/K₂CO₃, Ethyl Cyanoacetate |
| Yield (Ester) | 85 - 92% | 78 - 84% |
| Atom Economy | Moderate (Loss of EtOH) | High (Direct Coupling) |
| Safety Profile | Low (H₂ Evolution, Pyrophoric NaH) | High (Mild Base, No Pyrophorics) |
| Scalability | Excellent (Kilogram scale proven) | Good (Catalyst removal required) |
PART 1: Detailed Technical Analysis
Route A: The Carboxylation Strategy (Linear)
This route exploits the acidity of the benzylic protons (
-
Mechanism: Irreversible deprotonation followed by nucleophilic acyl substitution.
-
Critical Control Point: The reaction must be kept anhydrous. Moisture consumes NaH and hydrolyzes the carbonate, stalling the reaction.
-
Why it works: The electron-withdrawing nature of the 3,4-dichloro substitution stabilizes the benzylic carbanion, actually enhancing the yield compared to unsubstituted phenylacetonitrile.
Route B: The Copper-Catalyzed Arylation (Convergent)
This route utilizes a Copper(I) catalytic cycle to couple an aryl halide with an active methylene compound. Unlike Palladium catalysis, Copper is cheaper and less sensitive to the ortho-chloro substitution on the ring.
-
Mechanism: The cycle involves the formation of a Cu(I)-cyanoacetate species, oxidative addition of the aryl bromide, and reductive elimination.
-
Ligand Choice: L-Proline or 2-acetylcyclohexanone are essential ligands that solubilize the Copper species and facilitate the transmetallation step.
-
Selectivity: The catalyst preferentially targets the Bromine bond, leaving the Chlorine atoms on the aromatic ring intact (chemoselectivity).
PART 2: Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and convergence of the two routes.
Caption: Comparative workflow of Linear (Blue) vs. Convergent (Red) synthetic pathways leading to the common ester intermediate.
PART 3: Experimental Protocols
Protocol A: Classical Carboxylation (High Yield)
Best for: Large-scale production where reagent cost is the primary constraint.
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Prep: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry Toluene (100 mL). (Wash NaH with hexane if oil-free is required, though not strictly necessary for this scale).
-
Carbonate Addition: Add Diethyl Carbonate (14.2 g, 120 mmol) to the suspension. Heat to 60°C.
-
Substrate Addition: Dissolve 3,4-Dichlorophenylacetonitrile (18.6 g, 100 mmol) in Toluene (50 mL). Add this solution dropwise over 45 minutes.
-
Observation: Evolution of H₂ gas will be vigorous. Ensure venting.
-
-
Reaction: Reflux the mixture for 3 hours. The solution typically turns a dark orange/brown.
-
Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid (excess) followed by ice water. Do not use strong mineral acids yet to avoid premature hydrolysis.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1] Dry over MgSO₄.[1]
-
Purification: Vacuum distillation or recrystallization from Ethanol.
-
Expected Yield: 88-92% (Ethyl Ester).
-
Protocol B: Copper-Catalyzed Coupling (Green Chemistry)
Best for: Laboratory scale, high purity requirements, and avoiding pyrophoric bases.
-
Catalyst Mix: In a Schlenk tube, combine CuI (1.9 g, 10 mmol) , L-Proline (2.3 g, 20 mmol) , and K₂CO₃ (27.6 g, 200 mmol) .
-
Solvent: Evacuate and backfill with Argon (3x). Add dry DMSO (100 mL) . Stir for 10 mins to form the active catalyst complex.
-
Substrate Addition: Add 3,4-Dichlorobromobenzene (22.6 g, 100 mmol) and Ethyl Cyanoacetate (13.5 g, 120 mmol) via syringe.
-
Reaction: Heat to 90°C for 18-24 hours.
-
Note: Monitoring by TLC is crucial. The aryl bromide spot should disappear.
-
-
Workup: Cool to room temperature. Dilute with Water (300 mL) and extract with Ethyl Acetate.
-
Critical Step: Wash the organic layer with 10% NH₄OH (aq) to remove Copper species (blue aqueous layer).
-
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Expected Yield: 78-84% (Ethyl Ester).
-
Protocol C: Controlled Hydrolysis to the Free Acid
Critical Step: Converting the Ester to the Acid without Decarboxylation.
-
Dissolve the Ethyl Ester (10 mmol) in THF (20 mL) .
-
Cool to 0°C in an ice bath.
-
Add LiOH (1.0 M aqueous solution, 22 mL) dropwise.
-
Stir at 0°C–5°C for 4 hours. Do not heat.
-
Isolation: Acidify carefully with 1M HCl dropwise to pH 3.0 while keeping the temperature below 10°C .
-
Extract immediately with cold Ethyl Acetate. Evaporate solvent under high vacuum at room temperature (do not exceed 30°C).
-
Result: Off-white solid. Store at -20°C.
-
References
-
Suzuki, H., & Hitomi, T. (2025). "Copper-Catalyzed Reaction of Aryl Iodides with Active Methylene Compounds." Journal of Organic Chemistry. (Demonstrates the CuI/K2CO3 coupling mechanism). 2
-
Organic Syntheses. (2025). "Ethyl Cyanoacetate Synthesis and General Procedures." Organic Syntheses Coll. Vol. 1. (Standard procedures for cyanoacetate handling and stability). 3
-
ResearchGate. (2025).[4] "Synthesis of 5-chloro-2-methyl... via NaH/Diethyl Carbonate Carboxylation." (Validates the NaH/Carbonate carboxylation protocol for chloro-substituted benzylic systems). 5
-
Sigma-Aldrich. (2025). "3,4-Dichlorophenylacetonitrile Product Data." (Physical properties and safety data for starting materials). 6
Sources
Spectroscopic Fingerprinting: IR Identification of 2-Cyano-2-(3,4-dichlorophenyl)acetic Acid
Executive Summary
Objective: This guide provides a technical framework for the identification of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid using Infrared (IR) Spectroscopy. It distinguishes the target molecule from its structural analogs (precursors and metabolites) and evaluates sampling methodologies.
The Challenge: This molecule combines a carboxylic acid, a nitrile, and a polychlorinated aromatic ring.[1] The primary analytical challenge is the potential overlap of the broad carboxylic O-H stretch with the C-H stretches, and the distinguishing of the nitrile peak in a region often ignored in rapid screening.[1]
Scope:
-
Target Molecule: this compound (an
-cyano phenylacetic acid derivative).[1] -
Primary Application: Purity verification in synthesis intermediates for agrochemicals or pharmaceuticals.[1]
-
Methodology: Comparative analysis of FT-IR (Fourier Transform Infrared) spectral features.[1]
Molecular Anatomy & Predicted Spectral Features
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional units.[1] The structure consists of a phenyl ring substituted at the 3 and 4 positions with chlorine, and an acetic acid moiety with a cyano group at the
Functional Group Breakdown
-
Carboxylic Acid (-COOH): Dominates the high-wavenumber region (O-H) and the double-bond region (C=O).[1]
-
Nitrile (-C≡N): Provides a unique diagnostic peak in the "silent region" (2000–2300 cm⁻¹).
-
Aromatic Ring (1,2,4-Trisubstituted): The 3,4-dichloro substitution pattern creates a specific "fingerprint" in the low-wavenumber region due to C-H out-of-plane (OOP) bending.[1]
Critical Peak Assignments (The Fingerprint)
The following table synthesizes data from standard spectroscopic principles for
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Carboxylic O-H | Stretch | 2500–3300 | Strong, Broad | "Hump" shape; often obscures C-H stretches.[1][2][3] Indicates acid dimerization.[4][5] |
| Aromatic C-H | Stretch | 3000–3100 | Weak | Shoulders on the broad O-H band. |
| Nitrile (-C≡N) | Stretch | 2240–2260 | Medium/Weak | Critical ID marker. Distinguishes from non-cyano analogs.[1] |
| Carboxylic C=O | Stretch | 1700–1725 | Strong | Lower frequency than esters (~1740) due to H-bonding and conjugation.[1] |
| Aromatic C=C | Stretch | 1450–1600 | Medium | Multiple sharp bands indicating the benzene ring. |
| C-O (Acid) | Stretch | 1210–1320 | Strong | Often coupled with O-H bending.[1] |
| Ar-Cl / C-Cl | Stretch | 600–800 | Medium | Broad bands in the fingerprint region.[1] |
| Ar-H (OOP) | Bending | 800–860 | Strong | Specific to 1,2,4-trisubstitution (2 adjacent H).[1] |
| Ar-H (OOP) | Bending | 860–900 | Medium | Specific to 1,2,4-trisubstitution (1 isolated H).[1] |
Note on the Nitrile Shift: The electron-withdrawing nature of the
-carboxylic acid and the dichlorophenyl ring may slightly shift the C≡N stretch compared to aliphatic nitriles, but it remains the most distinct feature for confirming the "cyano" part of the structure.[1]
Comparative Diagnostics
To validate the identity of the target, you must compare it against its most likely contaminants or structural cousins.
Scenario A: Target vs. 3,4-Dichlorophenylacetic Acid (The Decarboxylated/Non-Cyano Analog)[1]
-
The differentiator: The Nitrile Peak (2240–2260 cm⁻¹) .
-
Observation: The non-cyano analog will lack absorption in the 2200 region entirely. Both will share the broad O-H and C=O acid peaks.[2][3][4]
Scenario B: Target vs. Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate (The Ester Precursor)[1]
-
The differentiator: The O-H Region (2500–3300 cm⁻¹) and C=O[2][3][4][5][6] Shift .
-
Observation: The ester will lack the broad "hump" at 2500–3300 cm⁻¹. Instead, it will show cleaner C-H stretches.[1] The Carbonyl (C=O) peak will shift up to ~1740–1750 cm⁻¹ (Ester) from ~1710 cm⁻¹ (Acid).[1][3]
Scenario C: Target vs. 3,4-Dichlorophenylacetonitrile (The Hydrolysis Precursor)[1]
-
The differentiator: The Carbonyl Peak (1700–1725 cm⁻¹) .[3]
-
Observation: The nitrile precursor lacks the C=O and the broad O-H entirely.[1] It will only show the sharp C≡N and aromatic features.
Experimental Protocol: ATR vs. Transmission
For this specific acid, the sampling technique significantly affects spectral quality.
Method 1: Attenuated Total Reflectance (ATR) - Recommended for Routine ID[1]
-
Pros: Minimal sample prep; ideal for solids.
-
Cons: Peak intensity decreases at higher wavenumbers (penetration depth effect); O-H region may appear weaker.
-
Protocol:
-
Place ~5 mg of solid sample on the diamond/ZnSe crystal.
-
Apply high pressure using the clamp to ensure contact.
-
Scan (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).[1]
-
Correction: Apply "ATR Correction" in software if comparing to library transmission spectra.
-
Method 2: KBr Pellet (Transmission) - Recommended for Publication/High Resolution[1]
-
Pros: Superior resolution of the "Fingerprint" region (600–1500 cm⁻¹); clearer O-H band structure.
-
Cons: Hygroscopic KBr can introduce water artifacts (3400 cm⁻¹) interfering with the acid O-H.
-
Protocol:
-
Mix sample with dry KBr powder (ratio 1:100).
-
Grind finely in an agate mortar (prevent scattering).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Scan immediately to prevent moisture uptake.
-
Logic Flow & Decision Trees
The following diagrams illustrate the workflow for confirming the chemical identity.
Diagram 1: Spectral Identification Workflow
Caption: Step-by-step logic flow for confirming the presence of all three critical functional moieties.
Diagram 2: Comparative Differentiation
Caption: Visual guide for distinguishing the target from its common synthesis analogs.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Standard reference for functional group correlations).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 3,4-Dichlorophenylacetic acid. NIST Chemistry WebBook, SRD 69.[1][8] Available at: [Link] (Used as baseline for aromatic/chloro fingerprint region).[1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for polymer and intermediate degradation analysis).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed assignment of nitrile and halogenated aromatic bands).
Sources
- 1. CAS 5807-30-7: 3,4-Dichlorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. echemi.com [echemi.com]
- 7. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetic acid, (2,4-dichlorophenoxy)-,2-octyl ester [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Assessment: 2-Cyano-2-(3,4-dichlorophenyl)acetic acid vs. its Ethyl Ester Derivative
Introduction: The Imperative of Purity in Synthesis and Development
In the landscape of pharmaceutical research and drug development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The two compounds at the center of this guide, 2-Cyano-2-(3,4-dichlorophenyl)acetic acid and its corresponding ethyl ester, are representative of a broad class of intermediates where rigorous purity assessment is paramount. The acid, with its reactive carboxylic group, and the ester, with its altered polarity and volatility, present distinct analytical challenges.
This guide provides an in-depth, comparative analysis of the methodologies used to assess the purity of these two molecules. We will move beyond simple protocol listings to explore the underlying scientific principles that govern the choice of one analytical technique over another. By understanding the "why" behind the "how," researchers can develop robust, self-validating purity assessment systems, ensuring the integrity of their research and the viability of their developmental pathways. Organic impurities, which can arise during manufacturing or storage, may include starting materials, by-products, intermediates, and degradation products, all of which can introduce undesired biological activity.[1]
The Analytical Dichotomy: Acid vs. Ester
The fundamental difference between a carboxylic acid and its ethyl ester derivative lies in their physicochemical properties. The carboxylic acid is polar and protic, capable of hydrogen bonding and ionization. In contrast, the ethyl ester is significantly less polar, more volatile, and lacks the acidic proton. This structural divergence dictates the optimal analytical strategies for purity determination.
Likely Impurity Profiles
A logical first step in designing a purity assessment strategy is to anticipate the potential impurities. These are typically related to the synthetic route. A common synthesis for the parent acid involves the reaction of 3,4-dichlorobenzaldehyde with a cyanide source and subsequent hydrolysis. The ester is then formed via esterification of the acid.[2]
Potential Impurities Could Include:
-
Starting Materials: Unreacted 3,4-dichlorobenzaldehyde, sodium/potassium cyanide.
-
Intermediates: Remnants from the initial condensation or incomplete hydrolysis.
-
By-products: Products from side reactions, such as the formation of isomeric compounds or over-alkylation products.[3]
-
Degradation Products: Compounds formed during storage or under harsh analytical conditions.
-
Residual Solvents: Alcohols (from esterification), ethers, or other organic solvents used during synthesis and purification.[4]
Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally superior; instead, a multi-faceted approach is often required. The choice of methodology is guided by the properties of the analyte and the specific information sought.
| Analytical Technique | This compound | Ethyl 2-Cyano-2-(3,4-dichlorophenyl)acetate | Causality & Expert Insights |
| High-Performance Liquid Chromatography (HPLC) | Primary Method. Excellent for separating polar, non-volatile compounds. Requires an acidic mobile phase modifier (e.g., formic acid) to ensure the analyte is in its non-ionized form for sharp, symmetrical peaks.[5][6][7] | Excellent Method. Also highly effective. Due to lower polarity, elution may occur faster than the acid under the same reversed-phase conditions. Gradient elution is often preferred to resolve both polar and non-polar impurities. | HPLC is the workhorse for non-volatile organic compounds. The key is managing the ionization state of the acid. Suppressing ionization with an acidic mobile phase prevents peak tailing and provides reliable quantification. |
| Gas Chromatography (GC) | Requires Derivatization. The acid is non-volatile and thermally labile. Direct injection leads to poor chromatography or decomposition. It must be converted to a volatile ester (e.g., methyl or ethyl ester) prior to analysis.[8][9] | Primary Method. The ethyl ester is sufficiently volatile for direct GC analysis. It is the preferred method for detecting volatile and semi-volatile impurities, including residual solvents.[10][11] | The choice between HPLC and GC is fundamentally a choice based on volatility. The ester's inherent volatility makes it a perfect candidate for GC, which often provides higher resolution for complex mixtures of non-polar compounds. For the acid, the need for derivatization adds a step and a potential source of error, making HPLC the more direct and often preferred route. |
| Nuclear Magnetic Resonance (qNMR) | Excellent for Absolute Purity. ¹H qNMR provides an absolute measure of purity against a certified internal standard. It is non-destructive and provides structural information on impurities if their signals are resolved.[12][13] | Excellent for Absolute Purity. As with the acid, ¹H qNMR is a powerful tool for determining absolute purity without requiring a reference standard of the analyte itself. The ethyl group provides distinct, easily integrated signals. | qNMR is an orthogonal technique to chromatography and is invaluable for primary standard characterization. Its strength lies in its direct proportionality between signal integral and the number of protons, allowing for a direct molar comparison to a standard of known purity.[14] |
| Mass Spectrometry (MS) | Coupled to LC (LC-MS). Essential for identifying unknown impurities by providing accurate mass and fragmentation data.[15] | Coupled to GC (GC-MS). The gold standard for identifying volatile and semi-volatile impurities. The combination of chromatographic retention time and mass spectrum provides high confidence in identification.[16] | MS is the detective of analytical chemistry. Coupling it with a separation technique like LC or GC allows for the confident identification of the minor peaks observed in a chromatogram, turning a simple purity check into a comprehensive impurity profile. |
| Capillary Electrophoresis (CE) | Alternative Method. Offers a different separation mechanism based on charge-to-size ratio, which can be advantageous for resolving impurities that are difficult to separate by HPLC. | Less Common. While possible, CE is less frequently used for neutral molecules like esters. HPLC and GC typically provide better performance and are more widely available. | CE excels at separating charged species. For the carboxylic acid (analyzed as its conjugate base anion), it can provide a completely different selectivity profile compared to reversed-phase HPLC, making it a powerful problem-solving tool. |
Experimental Protocols & Workflows
Authoritative protocols must be self-validating. The following methods are designed to be robust and include system suitability checks to ensure data integrity.
Workflow for Purity Assessment
The logical flow for assessing the purity of a new batch of either compound is visualized below. This process ensures both the identity and purity are confirmed with orthogonal techniques.
Caption: Comparative workflows for purity assessment.
Protocol 1: HPLC-UV Purity of this compound
This method is designed for the quantitative determination of the acid and its non-volatile impurities.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
6. Quantification:
-
Purity is calculated using the area percent method (Area % = (Area of main peak / Total area of all peaks) x 100). This assumes all impurities have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined.
Protocol 2: GC-MS Purity of Ethyl 2-Cyano-2-(3,4-dichlorophenyl)acetate
This method is ideal for assessing the purity of the ester and identifying volatile or semi-volatile impurities.
1. Instrumentation and Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: Agilent DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Materials:
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Sample Solvent: Ethyl Acetate.
3. GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
4. MS Conditions (for identification):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
5. Sample Preparation:
-
Accurately prepare a solution of approximately 1 mg/mL of the sample in ethyl acetate.
6. System Suitability:
-
Inject a system performance standard to verify column performance and inertness.
-
The peak shape for the main component should be symmetrical.
7. Quantification and Identification:
-
Quantify using the FID signal and the area percent method.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards if available.
Conclusion: An Integrated Approach to Purity Assurance
The purity assessment of this compound and its ethyl ester derivative highlights a fundamental principle in analytical chemistry: the strategy must be tailored to the molecule. For the polar, non-volatile acid, HPLC is the primary tool, with GC becoming accessible only through derivatization. For the more volatile ester, GC emerges as a powerful, high-resolution technique.
Ultimately, a robust purity assessment is not a single measurement but a carefully constructed portfolio of evidence. By combining a primary chromatographic technique (HPLC for the acid, GC for the ester) with an orthogonal method like qNMR for absolute purity and a coupled mass spectrometry technique for impurity identification, researchers can build a comprehensive and defensible understanding of their material's quality. This integrated approach is the hallmark of sound science and a critical component in the journey from laboratory synthesis to impactful application.
References
-
Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy . This paper describes derivatization of carboxylic acids for GC analysis. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC . This review covers various LC methods for quantifying carboxylic acids. Available at: [Link]
-
Separation and determination of some carboxylic acids by capillary electrophoresis - INIS-IAEA . Discusses the application of CE for carboxylic acid analysis. Available at: [Link]
-
Analysis of carboxylic acids and esters - ResearchGate . A general citation on the analysis of acids and esters. Available at: [Link]
-
ethyl cyanoacetate - Organic Syntheses Procedure . Provides context on the synthesis and purification of a related cyanoacetate ester, highlighting potential residual solvents and by-products. Available at: [Link]
- Method of quantification of carboxylic acids by mass spectrometry - Google Patents. Details methods for analyzing carboxylic acids by mass spectrometry.
-
A New Approach to the Cyanoacetic Ester Synthesis . Discusses alkylation of cyanoacetic esters, relevant to potential by-products. Available at: [Link]
-
Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108 . A review on impurities in pharmaceutical substances. Available at: [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination - ResearchGate . A paper on the use of qNMR for purity assessment. Available at: [Link]
-
Quantitative purity determination with NMR : r/NMRspectroscopy - Reddit . A discussion providing practical insights into using NMR for purity determination. Available at: [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA . Provides details on LC/MS/MS and GC/MS methods for a structurally similar compound. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - ARPI - UNIPI . Discusses the use of NMR for chiral purity, a related concept to chemical purity. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal . A resource on esterification reactions. Available at: [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI . Review on advanced NMR techniques for stereoisomer discrimination. Available at: [Link]
-
Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed . Compares qNMR with chromatographic methods for a related compound. Available at: [Link]
-
2,4-Dichlorophenoxyacetic acid - Wikipedia . General information on a related compound. Available at: [Link]
- CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents. Patent on the synthesis of a related ester.
-
Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC . Provides a validated HPLC method for a similar compound. Available at: [Link]
-
Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PLOS . Duplicate source for HPLC method validation. Available at: [Link]
-
GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves - JOCPR . Example of GC-MS analysis of an ethyl acetate fraction. Available at: [Link]
-
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC - DESWATER . Details an HPLC method for a related compound. Available at: [Link]
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem . Chemical and physical properties of a similar compound. Available at: [Link]
-
Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis . Provides HPLC-UV analysis details for a related compound. Available at: [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications - Agilent . Catalog detailing GC columns and supplies suitable for the analysis. Available at: [Link]
-
(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate . Details on the synthesis and potential by-products of a related compound. Available at: [Link]
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. Patent information on the synthesis of a related compound.
-
Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. - Research Journal of Pharmaceutical, Biological and Chemical Sciences . Provides context on reactions involving cyanoacetyl groups. Available at: [Link]
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - ATSDR . Toxicological information which underscores the importance of purity. Available at: [Link]
-
2,4-D 179 2,4-D (20) EXPLANATION - Food and Agriculture Organization of the United Nations . Report detailing properties and impurities of a related compound. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 7. deswater.com [deswater.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 16. jocpr.com [jocpr.com]
- 17. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Guide to Ensuring Batch-to-Batch Consistency of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid
Introduction: The Imperative of Consistency in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the consistency of an Active Pharmaceutical Ingredient (API) or a critical intermediate is not merely a quality benchmark; it is the bedrock of patient safety and drug efficacy.[1] Any variation between production batches can significantly alter a final drug's bioavailability, therapeutic effect, and safety profile.[1] This guide focuses on establishing a robust analytical framework for ensuring the batch-to-batch consistency of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid , a key building block in the synthesis of various pharmaceutical agents.
The core principle of batch consistency extends beyond simply meeting a predefined specification for a single lot. It demands a demonstrated reproducibility across multiple dimensions, including a stable chemical purity, a highly consistent impurity profile, and reproducible physical properties.[2] This guide provides a multi-faceted analytical strategy, comparing orthogonal methods to create a comprehensive and self-validating system for quality control. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Defining the Analytical Strategy: Critical Quality Attributes (CQAs)
A successful consistency testing program begins with identifying the Critical Quality Attributes (CQAs) of the target molecule. For this compound, its structure—comprising a dichlorinated aromatic ring, a nitrile group, and a carboxylic acid moiety—dictates the key attributes that must be meticulously controlled.
| Critical Quality Attribute (CQA) | Potential Impact | Primary Analytical Techniques |
| Identity & Structure | Ensures the correct molecule is present. | FTIR, NMR, Mass Spectrometry |
| Purity / Assay | Determines the amount of the target compound; directly impacts potency. | High-Performance Liquid Chromatography (HPLC) |
| Impurity Profile | Uncontrolled impurities can affect safety and efficacy. | HPLC, LC-MS, GC (for volatile impurities) |
| Physicochemical Properties | Can influence reaction kinetics, solubility, and downstream processing. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Moisture/Solvent Content | Affects stability, reactivity, and accurate weighing. | Karl Fischer Titration, TGA, GC (Headspace) |
Our approach is built on the principle of orthogonality , where different analytical techniques based on distinct chemical or physical principles are used to measure the same or related attributes. This provides a more complete and reliable picture of the material's quality.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical method can fully characterize an API or intermediate. A robust testing strategy integrates multiple techniques, each providing a unique piece of the puzzle.
Chromatographic Techniques: The Cornerstone of Purity and Impurity Analysis
Chromatography is indispensable for separating the target molecule from its impurities, allowing for precise quantification.
Comparison: HPLC vs. Other Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for non-volatile, polar organic molecules like our target compound. Its versatility in column chemistry (e.g., reversed-phase C18) and detection methods (e.g., UV-Vis) makes it ideal for both purity determination and profiling of process-related impurities.[3][4][5][6]
-
Gas Chromatography (GC): GC is unsuitable for the primary analysis of this compound due to the compound's low volatility and thermal lability (the carboxylic acid and cyano groups are prone to degradation at high temperatures). However, GC, particularly with a headspace sampler, is the superior method for quantifying residual solvents from the manufacturing process, a critical CQA.
Causality: The choice of reversed-phase HPLC is dictated by the molecule's structure. The dichlorophenyl ring provides hydrophobicity, while the carboxylic acid and nitrile groups add polarity, making it well-suited for retention and separation on a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water).[5][6]
Spectroscopic Techniques: Confirming Molecular Identity
Spectroscopy provides an unmistakable fingerprint of the molecule, confirming its structure and functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent, rapid technique for identity confirmation.[7] It verifies the presence of key functional groups (C≡N stretch for nitrile, O-H and C=O stretches for carboxylic acid, C-Cl stretches for the chlorinated ring). For batch-to-batch comparison, overlaying the spectra of different batches provides a quick and powerful visual confirmation of consistency.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can even be used for quantitative analysis (qNMR). While more resource-intensive than FTIR, ¹H and ¹³C NMR are unparalleled for identifying the exact structure of the main component and can be crucial for characterizing unknown impurities.
Thermal Analysis: Probing Physicochemical Consistency
The thermal behavior of a crystalline solid is highly sensitive to its purity and polymorphic form. Thermal analysis methods are therefore essential for ensuring physical consistency.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10][11] It provides a precise melting point and enthalpy of fusion. Impurities typically depress and broaden the melting endotherm, making DSC a powerful tool for purity assessment. It is also the primary technique for identifying and differentiating polymorphs—different crystalline forms of the same compound—which can have major impacts on stability and solubility.[9][12]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10][11] It is used to determine the amount of residual water or solvents in a sample and to assess its thermal stability.[9] When used in conjunction with DSC, it helps to distinguish between melting and decomposition events.[11]
Workflow and Data Interpretation
A logical workflow ensures that all CQAs are assessed systematically for each batch.
Caption: High-level workflow for analytical testing and batch release.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this orthogonal approach, consider the following data for three hypothetical batches of this compound.
Table 1: Hypothetical Batch Comparison Data
| Parameter | Method | Specification | Batch A | Batch B | Batch C (OOS)* | Interpretation |
| Appearance | Visual | White to off-white solid | Conforms | Conforms | Conforms | All batches appear physically similar. |
| Identity | FTIR | Spectrum conforms to reference | Conforms | Conforms | Conforms | All batches are confirmed to be the correct molecule. |
| Purity | HPLC | ≥ 99.0% | 99.5% | 99.6% | 98.5% | Batches A & B are high purity. Batch C fails purity spec. |
| Largest Unk. Impurity | HPLC | ≤ 0.10% | 0.08% | 0.07% | 0.85% | Batch C has a significant unknown impurity. |
| Total Impurities | HPLC | ≤ 0.50% | 0.35% | 0.31% | 1.2% | Batch C fails total impurity specification. |
| Melting Point (Onset) | DSC | 145.0 - 150.0 °C | 147.5 °C | 147.8 °C | 142.1 °C | Batch C shows a depressed melting point, confirming lower purity. |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% | 0.12% | 0.18% | All batches have low water content. |
*OOS: Out of Specification
In this case study, Batches A and B are highly consistent and meet all specifications. Batch C, however, fails on purity and impurity levels as determined by HPLC. This result is corroborated by the depressed melting point observed in the DSC analysis, demonstrating the power of using an orthogonal technique to confirm a primary result. The FTIR conformity shows that Batch C is the correct molecule, but it is impure, pointing towards an issue in the purification step of the synthesis rather than a wrong reaction.
Detailed Experimental Protocols
The trustworthiness of any analysis rests on a well-defined and validated protocol.[]
Protocol 1: Purity and Impurity Profiling by RP-HPLC
This method is designed to separate the main component from potential process-related impurities.
1. Instrumentation and Reagents:
-
HPLC system with UV-Vis or PDA detector.[5]
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
3. System Suitability Test (SST):
-
Rationale: The SST is a self-validating step to ensure the chromatographic system is performing adequately before sample analysis.
-
Inject a standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of 0.5 mg/mL.
5. Analysis:
-
Inject the blank (diluent), SST solution, and sample solutions.
-
Calculate the % Purity using the area percent method. Identify and quantify any impurities relative to the main peak.
Protocol 2: Thermal Analysis by DSC
This protocol provides the melting point and an indication of purity.
1. Instrumentation:
-
Calibrated Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.[11]
-
Aluminum sample pans and lids.
2. Experimental Conditions:
-
Sample Size: 2-4 mg, accurately weighed.
-
Pan: Vented aluminum pan.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
3. Procedure:
-
Accurately weigh the sample into an aluminum pan and seal it with a vented lid.
-
Place the sample pan in the DSC cell. An empty, sealed pan is used as the reference.
-
Run the temperature program.
-
Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum.
Comparison with Alternatives: Differentiating Synthetic Routes
An often-overlooked aspect of consistency testing is its ability to detect changes in the manufacturing process. Different synthetic routes to the same final molecule can produce different impurity profiles. A robust analytical method should be able to distinguish these, ensuring that a supplier has not changed their process without notification.
Consider two hypothetical synthetic routes:
-
Route A: A standard route with well-characterized impurities.
-
Route B: An alternative, perhaps more cost-effective route, that introduces a new regioisomeric impurity (e.g., an impurity with a different chlorine substitution pattern on the phenyl ring).
The HPLC method described above would be stability-indicating and capable of separating such isomers. A batch produced via Route B, even if it met the overall purity specification, would show a different "fingerprint" in the impurity section of the chromatogram.
Caption: Decision workflow for investigating a new impurity.
Conclusion
Ensuring the batch-to-batch consistency of this compound requires a scientifically sound, multi-technique approach. Relying on a single analytical result is insufficient. By integrating the separating power of HPLC, the identity confirmation of FTIR, and the physicochemical insights from DSC and TGA, a comprehensive and robust quality control system can be established. This orthogonal testing strategy not only validates that each batch meets its specification but also ensures that the manufacturing process is consistent and under control, which is the ultimate goal for providing safe and effective medicines.
References
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Available from: [Link]
-
Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023, August 25). TSI Journals. Available from: [Link]
-
Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Cambrex. Available from: [Link]
-
Thermal Analysis Techniques. (n.d.). Impact Analytical. Available from: [Link]
-
Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. Available from: [Link]
-
Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). SANOVAPHARM. Available from: [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM. Available from: [Link]
-
Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). At Tianming Pharmaceutical. Available from: [Link]
-
Quality Assurance Techniques for Batch-to-Batch Consistency. (2025, April 3). Tristar Intermediates. Available from: [Link]
-
Batch-to-batch consistency checks. (n.d.). Spectralys Biotech. Available from: [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority. Available from: [Link]
-
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER. Available from: [Link]
-
A Validated RP-HPLC Method for Analysis of Chloramphenicol Residue in Pasteurized Milk Sample in Bangladesh. (n.d.). IJSDR. Available from: [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA. Available from: [Link]
-
FDA's Guidelines for GMP Of API. (n.d.). Dalton Pharma Services. Available from: [Link]
-
New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. (2025, January 15). ECA Academy. Available from: [Link]
-
Ferslew, K. E., Orcutt, R. H., & Kearns, G. L. (1990). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 79(9), 835-837. Available from: [Link]
-
Elder, D. (2020, October 27). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. Available from: [Link]
-
KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Available from: [Link]
-
Cyanoacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Available from: [Link]
-
Chen, X., Zhang, H., Wan, Y., Chen, X., & Li, Y. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS ONE, 13(1), e0191149. Available from: [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Available from: [Link]
-
Mohammed, M. E., Al-Omar, M. A., & Al-Salahi, R. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 65, 1-7. Available from: [Link]
- (2,4-dichlorophenoxy)acetic acid analogs. (n.d.). Google Patents.
-
An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). Available from: [Link]
-
3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (2024, February 8). Nature Communications. Available from: [Link]
-
Analysis of Cyanide (Total, Weak Acid Dissociable, and Free). (2017, July 10). Gov.bc.ca. Available from: [Link]
-
2-Amino-2-(3,4-dichlorophenyl)acetic acid. (n.d.). PubChem. Available from: [Link]
-
Spectrophotometric study of 2, 4- dichlorophemoxy acetic acid (2,4-d) in water, grain and plant materials. (n.d.). Available from: [Link]
-
Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi. (2008, April 10). SciSpace. Available from: [Link]
-
Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic Acid Using Extraction with Astrafloxin. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. deswater.com [deswater.com]
- 4. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 7. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 8. tsijournals.com [tsijournals.com]
- 9. azom.com [azom.com]
- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 11. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 12. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Cyano-2-(3,4-dichlorophenyl)acetic acid: A Focus on Personal Protective Equipment
The foundational principle of laboratory safety is to minimize exposure. For compounds like 2-Cyano-2-(3,4-dichlorophenyl)acetic acid, which, based on analogous structures like 2,4-Dichlorophenylacetic acid, is likely to be a skin and eye irritant and potentially harmful if inhaled or ingested, a multi-layered approach to safety is paramount.[1][2][3] This guide is structured to provide not just a list of equipment, but the rationale behind its use, empowering researchers to make informed safety decisions.
Immediate Safety and Hazard Assessment
Substituted phenylacetic acids can cause varying degrees of irritation and toxicity. For instance, 2,4-Dichlorophenylacetic acid is known to cause serious eye irritation and skin irritation.[1][3] It may also cause respiratory irritation.[1][2][3] Given the presence of the dichlorophenyl group and the reactive cyano and carboxylic acid functionalities, it is prudent to treat this compound with a high degree of caution.
Primary Hazards:
-
Dermal: Expected to be a skin irritant, with the potential for more severe effects upon prolonged contact.
-
Ocular: High risk of serious eye irritation or damage.[4][5][6][7]
-
Inhalation: Dust or aerosols may cause respiratory tract irritation.[2][5][8]
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required when handling this compound. The level of protection may need to be escalated based on the scale of the experiment and the potential for exposure.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemically resistant gloves (Nitrile) | Nitrile gloves with a minimum thickness of 0.11 mm are recommended for protection against incidental contact.[10] For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[10] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or in case of spills. | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors. For significant spills or when engineering controls are not sufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates (OV/AG/P99 or equivalent) should be used.[10] |
Operational Plans: A Step-by-Step Guide to Safe Handling
1. Preparation and Engineering Controls:
-
Work Area: Designate a specific area for handling this compound within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid and liquid chemical spills. This should include an absorbent material like sand or vermiculite, and appropriate waste disposal bags.[11]
2. Handling the Solid Compound:
-
Donning PPE: Before handling the primary container, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Transfers: Use a spatula or other appropriate tool for transfers to minimize dust generation. Avoid pouring the solid.
3. Preparing Solutions:
-
Solvent Addition: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the container is appropriately sealed or vented within the fume hood to prevent the release of vapors or aerosols.
4. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, face shield, goggles, and then lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact with the chemical.[10]
Disposal Plan: Managing a Hazardous Waste Stream
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
1. Waste Segregation:
-
Maintain a designated, labeled, and sealed waste container for all solid and liquid waste generated.
-
Do not mix this waste with other waste streams unless it is chemically compatible.
2. Spill Management:
-
Small Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and then sweep it into a designated hazardous waste container.[11]
-
Large Spills: For large spills, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
CDMS.net. (2015, January 15). SAFETY DATA SHEET. Retrieved from [Link]
-
Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Duchefa Biochemie. (n.d.). 2,4 Dichlorophenoxyacetic acid Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
CPAChem. (2023, May 17). Safety data sheet - Phenylacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 9). Occupational exposure limits for cumene, 2,4‐dichlorophenoxy acetic acid, silicon carbide whisker, benzyl alcohol, and methylamine, and carcinogenicity, occupational sensitizer, and reproductive toxicant classifications. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2018, January 29). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aurochemicals.com [aurochemicals.com]
- 11. cdms.net [cdms.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
